Pueroside B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H36O15 |
|---|---|
Molecular Weight |
636.6 g/mol |
IUPAC Name |
3-[4-methoxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2-[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-2H-furan-5-one |
InChI |
InChI=1S/C30H36O15/c1-40-15-6-7-16(19(9-15)43-30-28(39)26(37)24(35)21(12-32)45-30)17-10-22(33)42-18(17)8-13-2-4-14(5-3-13)41-29-27(38)25(36)23(34)20(11-31)44-29/h2-7,9-10,18,20-21,23-32,34-39H,8,11-12H2,1H3 |
InChI Key |
YZIOICJLDZFDRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=O)OC2CC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Pueroside B: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pueroside B, a significant bioactive compound isolated from the roots of Pueraria lobata (Kudzu), has garnered attention within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and analysis are presented, alongside a summary of its quantitative biological data. Furthermore, this document elucidates the potential signaling pathways through which this compound may exert its effects, offering valuable insights for future research and drug development endeavors.
Chemical Structure and Identification
This compound is a complex glycoside. Recent studies have successfully isolated and characterized its isomers, 4R-Pueroside B and 4S-Pueroside B, from Pueraria lobata roots. The structural elucidation was achieved through a combination of spectroscopic techniques, including High-Resolution Mass Spectrometry (HR-MS), one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Circular Dichroism (CD) spectroscopy.
Chemical Identifiers of this compound
| Identifier | Value | Source |
| Molecular Formula | C30H36O15 | ChemFaces |
| Molecular Weight | 636.6 g/mol | ChemFaces |
| CAS Number | 100692-54-4 | Biosynth |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling. The following table summarizes the available data.
Physicochemical Properties of 4R-Pueroside B
| Property | Value | Source |
| Appearance | White amorphous powder | [1] |
| Optical Rotation | [α]D20 = -0.0041 (c 0.01, MeOH) | [1] |
| Infrared (IR) Spectrum (KBr, cm-1) | 3381, 2882, 1721, 1609, 1508, 1431, 1231, 1074, 1039 | [1] |
| Circular Dichroism (CD) (c 0.01, MeOH) | Δε228 -0.75, Δε252 +0.75 | [1] |
Biological Activities and Quantitative Data
This compound has demonstrated notable biological activities, particularly in the context of enzyme inhibition. The quantitative data for these activities are summarized below.
Enzyme Inhibitory Activity of this compound Isomers
| Compound | Target Enzyme | IC50 (μM) | Positive Control | IC50 of Control (μM) | Source |
| 4R-Pueroside B | α-Glucosidase | 45.32 ± 1.27 | Acarbose | 27.05 ± 0.89 | [1] |
| α-Amylase | 58.14 ± 1.52 | Acarbose | 36.68 ± 1.15 | ||
| 4S-Pueroside B | α-Glucosidase | > 100 | Acarbose | 27.05 ± 0.89 | |
| α-Amylase | > 100 | Acarbose | 36.68 ± 1.15 |
These findings suggest that the stereochemistry at the 4-position is critical for the inhibitory activity of this compound against α-glucosidase and α-amylase, with the 4R isomer exhibiting significantly higher potency.
Potential Signaling Pathways and Mechanism of Action
While research specifically detailing the signaling pathways modulated by this compound is still emerging, preliminary evidence and studies on structurally related flavonoid glycosides suggest potential involvement in several key cellular pathways.
One report indicates that this compound may act as a peroxisome proliferator-activated receptor γ (PPAR-γ) agonist. PPAR-γ is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism, as well as inflammation.
Furthermore, many flavonoid glycosides are known to modulate inflammatory pathways. It is hypothesized that this compound may influence the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are central to the inflammatory response.
Below is a hypothetical signaling pathway diagram illustrating the potential mechanism of action of this compound based on its classification as a potential PPAR-γ agonist and its structural similarity to other anti-inflammatory flavonoids.
Experimental Protocols
Isolation of this compound from Pueraria lobata
The following protocol is a summary of the method described for the extraction and isolation of this compound isomers.
α-Glucosidase and α-Amylase Inhibition Assays
The inhibitory activities of this compound isomers against α-glucosidase and α-amylase were determined using established spectrophotometric methods. Acarbose was utilized as a positive control. The IC50 values were calculated by regression analysis of the concentration-inhibition curves.
Conclusion and Future Directions
This compound, particularly the 4R-isomer, demonstrates significant potential as a bioactive molecule, evidenced by its potent inhibitory effects on α-glucosidase and α-amylase. Its structural elucidation and the development of a robust isolation protocol pave the way for further investigation. Future research should focus on a more detailed characterization of its physicochemical properties, including solubility and stability, to facilitate formulation development. A critical next step is to elucidate the specific signaling pathways modulated by this compound, particularly its potential role as a PPAR-γ agonist and its influence on inflammatory cascades like NF-κB and MAPK. In vivo studies are warranted to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic profiles of this compound, which will be essential for evaluating its therapeutic potential in metabolic and inflammatory diseases.
References
Pueroside B: A Comprehensive Technical Guide to its Discovery and Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pueroside B, a notable bioactive compound, has garnered significant interest within the scientific community. This technical guide provides an in-depth exploration of the discovery and natural occurrences of this compound. It traces the initial isolation and structural elucidation, including a critical revision of its chemical structure. The guide details the primary plant sources of this compound and presents a summary of its reported concentrations. Furthermore, it outlines the key experimental protocols for its extraction, isolation, and characterization, offering valuable methodological insights for researchers. The document also visualizes the historical timeline of its discovery and a general workflow for its isolation and identification, providing a clear and comprehensive overview for professionals in the field of natural product chemistry and drug development.
Introduction
This compound is a glycosidic compound that has been identified as a constituent of several plant species, most notably from the genus Pueraria. Its discovery and the subsequent revision of its structure highlight the intricate process of natural product chemistry. This guide serves as a technical resource, consolidating the pivotal information regarding the discovery, natural distribution, and analytical methodologies pertaining to this compound.
Discovery and Structural Elucidation: A Historical Perspective
The initial discovery of this compound was a significant step in the exploration of the chemical constituents of Puerariae Radix, the root of Pueraria lobata. This was followed by a crucial structural revision, a common yet critical process in the verification of novel natural products.
First Report and Initial Structural Proposal
This compound was first reported in 1985 by a team of Japanese researchers: Junichi Furusawa, Junei Kinjo, and Toshihiro Nohara from the Faculty of Pharmaceutical Sciences at Kumamoto University. In their preliminary communication in Tetrahedron Letters, they described the isolation of "Puerosides A and B, two new aromatic glycosides" from Puerariae Radix. Their initial structural elucidation was based on spectroscopic analysis available at the time.
Structural Revision
In 1993, the same research group, led by Toshihiro Nohara, published a subsequent paper in the journal Phytochemistry. This publication, titled "But-2-enolides from Pueraria lobata and revised structures of puerosides A, B and sophoroside A," presented a critical correction to the initially proposed structure of this compound. Through more extensive spectroscopic analysis and chemical evidence, they established that the core structure of this compound is a but-2-enolide derivative. This revision underscores the importance of rigorous and continuous analytical investigation in natural product science.
Discovery Timeline
Natural Sources of this compound
This compound has been predominantly isolated from the root of Pueraria lobata (Willd.) Ohwi, commonly known as kudzu. This plant is a significant source of various isoflavonoids and other bioactive compounds.
| Plant Species | Plant Part | Reported Concentration | Reference |
| Pueraria lobata (Willd.) Ohwi | Root (Puerariae Radix) | Not explicitly quantified in initial reports | Furusawa et al., 1985; Nohara et al., 1993 |
Further research is required to quantify the concentration of this compound in different plant parts and in other potential plant sources.
Experimental Protocols
The following sections detail the generalized methodologies for the isolation and structural characterization of this compound, based on the foundational research.
Extraction and Isolation
A general workflow for the extraction and isolation of this compound from its primary source, Pueraria lobata root, is outlined below.
The intricate biosynthetic journey of Pueroside B in Pueraria lobata: A technical guide for researchers
For Immediate Release
This technical guide provides an in-depth exploration of the biosynthetic pathway of Pueroside B, a significant isoflavonoid (B1168493) found in the traditional medicinal plant Pueraria lobata (kudzu). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding of this complex metabolic route, from its origins in the general phenylpropanoid pathway to the specific glycosylation steps. The guide details the key enzymes, intermediates, and proposed mechanisms, supported by available quantitative data and detailed experimental protocols.
Introduction: The significance of this compound
Pueraria lobata has a long history of use in traditional Chinese medicine, with its therapeutic effects largely attributed to its rich isoflavonoid content.[1] Among these, this compound, a C-glycoside of the aglycone puerol, has garnered scientific interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the development of novel therapeutic agents. This guide synthesizes the current knowledge of the this compound biosynthetic pathway, highlighting both established steps and areas requiring further investigation.
The biosynthetic pathway of this compound: A multi-step enzymatic cascade
The biosynthesis of this compound is a complex process that begins with the general phenylpropanoid pathway, leading to the formation of isoflavonoid precursors. The pathway then diverges to produce a variety of isoflavonoids, including the aglycone of this compound, puerol. The final step involves a crucial C-glycosylation event.
The general isoflavonoid pathway: Laying the foundation
The journey to this compound begins with the aromatic amino acid L-phenylalanine, which enters the phenylpropanoid pathway. A series of enzymatic reactions, catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL), converts L-phenylalanine into 4-coumaroyl-CoA. This central intermediate is then directed towards the flavonoid and subsequently the isoflavonoid pathways.
The key enzymes involved in the formation of the isoflavone (B191592) backbone are:
-
Chalcone (B49325) synthase (CHS): Catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.
-
Chalcone isomerase (CHI): Facilitates the stereospecific cyclization of naringenin chalcone to naringenin.
-
Isoflavone synthase (IFS): A cytochrome P450 enzyme that catalyzes the key aryl migration step, converting flavanones like naringenin into isoflavones such as genistein, or liquiritigenin (B1674857) into daidzein (B1669772).[2][3]
-
2-hydroxyisoflavanone dehydratase (HID): Catalyzes the dehydration of 2-hydroxyisoflavanones to yield the corresponding isoflavones.[3]
Putative biosynthesis of the aglycone Puerol
The specific enzymatic steps leading from the general isoflavonoid pathway to the formation of puerol, the aglycone of this compound, are not yet fully elucidated. Based on the chemical structure of puerol, it is hypothesized to be derived from isoflavonoid intermediates through a series of reduction and/or hydroxylation reactions. Further research is needed to identify and characterize the specific enzymes responsible for this part of the pathway.
The crucial C-glycosylation step: Formation of this compound
The final and defining step in the biosynthesis of this compound is the attachment of a glucose molecule to the puerol backbone via a carbon-carbon bond, a process known as C-glycosylation. This reaction is catalyzed by a C-glycosyltransferase.
While the specific enzyme for this compound formation is yet to be definitively identified, research on the closely related and abundant puerarin (B1673276) (daidzein-8-C-glucoside) in P. lobata provides significant clues. The enzyme PlUGT43 (UGT71T5) has been identified as a C-glucosyltransferase responsible for the C-glucosylation of daidzein to form puerarin.[4] It is plausible that a similar C-glycosyltransferase, possibly with a broader substrate specificity or a distinct yet related enzyme, catalyzes the C-glycosylation of puerol to yield this compound.
Furthermore, studies on puerarin biosynthesis suggest the existence of an alternative pathway where C-glycosylation may occur at an earlier stage, at the level of the chalcone intermediate. This possibility should also be considered for the biosynthesis of this compound.
Quantitative data on isoflavonoids in Pueraria lobata
Quantitative analysis of isoflavonoid content in P. lobata provides valuable information for understanding the metabolic flux through the biosynthetic pathways. The following table summarizes the content of major isoflavonoids, including the closely related puerarin, in P. lobata samples from different regions of China. While direct quantitative data for this compound and puerol are limited in the reviewed literature, the data for other isoflavones highlight the metabolic capacity of the plant.
| Isoflavonoid | Content Range (mg/g dry weight) in roots from different Chinese provinces | Reference |
| Puerarin | 44.54 - 66.58 | |
| Daidzin | Not specified | |
| Daidzein | Not specified | |
| Genistin | Not specified | |
| Genistein | Not specified | |
| Formononetin | Not specified | |
| Biochanin A | Not specified | |
| Ononin | Not specified | |
| Sissotrin | Not specified | |
| Total Isoflavonoids | 69.40 - 106.11 |
Note: The table presents the range of total isoflavonoid content and the content of the most abundant isoflavonoid, puerarin. Specific quantitative data for all individual isoflavonoids across all provinces were not detailed in the source.
Experimental protocols
This section provides an overview of the key experimental methodologies used to investigate the biosynthesis of isoflavonoids like this compound. These protocols are based on established methods for characterizing enzymes in plant secondary metabolism.
Heterologous expression and purification of glycosyltransferases
To characterize the function of candidate glycosyltransferase genes, heterologous expression in a suitable host system is essential. Escherichia coli and Pichia pastoris are commonly used for this purpose.
Protocol Outline:
-
Gene Cloning: The open reading frame of the candidate glycosyltransferase gene is amplified from P. lobata cDNA and cloned into an appropriate expression vector (e.g., pET vectors for E. coli or pPICZ vectors for P. pastoris). The vector typically includes a purification tag, such as a polyhistidine (His)-tag.
-
Transformation: The recombinant plasmid is transformed into the chosen expression host.
-
Protein Expression: Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration, and induction time).
-
Cell Lysis and Protein Purification: The cells are harvested and lysed. The recombinant protein is then purified from the crude cell extract using affinity chromatography (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Protein Verification: The purity and identity of the recombinant protein are confirmed by SDS-PAGE and Western blot analysis.
Enzyme activity assay for C-glycosyltransferases
The activity of the purified recombinant C-glycosyltransferase is assayed to determine its substrate specificity and kinetic parameters.
Protocol Outline:
-
Reaction Mixture: A typical reaction mixture contains a suitable buffer (e.g., Tris-HCl), the purified enzyme, the acceptor substrate (e.g., puerol), and the sugar donor, UDP-glucose.
-
Reaction Incubation: The reaction is incubated at an optimal temperature for a defined period.
-
Reaction Termination: The reaction is stopped, typically by adding an organic solvent like methanol.
-
Product Analysis: The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS). The identity of the product (this compound) is confirmed by comparing its retention time and mass spectrum with an authentic standard.
-
Kinetic Analysis: To determine the kinetic parameters (Km and Vmax), enzyme assays are performed with varying concentrations of the acceptor and donor substrates.
Visualizing the pathways and workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the biosynthetic pathway and experimental workflows.
Putative biosynthetic pathway of this compound in Pueraria lobata.
General experimental workflow for characterizing biosynthetic enzymes.
Conclusion and future perspectives
The biosynthesis of this compound in Pueraria lobata is a fascinating and complex metabolic process rooted in the well-established isoflavonoid pathway. While significant progress has been made in understanding the general pathway and the C-glycosylation of related isoflavonoids like puerarin, the specific enzymatic steps leading to the formation of the aglycone puerol and its subsequent glycosylation into this compound remain key areas for future research. The identification and characterization of the enzymes involved in these steps will not only complete our understanding of this important biosynthetic pathway but also open up new avenues for the metabolic engineering of P. lobata to enhance the production of this and other valuable medicinal compounds. The experimental approaches outlined in this guide provide a solid framework for researchers to tackle these remaining questions and unlock the full potential of this remarkable medicinal plant.
References
- 1. Functional characterization of a C-glycosyltransferase from Pueraria lobata with dual-substrate selectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Glycosylation and methylation in the biosynthesis of isoflavonoids in Pueraria lobata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Engineering of Isoflavones: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular characterization of the C-glucosylation for puerarin biosynthesis in Pueraria lobata - PubMed [pubmed.ncbi.nlm.nih.gov]
Pueroside B: A Comprehensive Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pueroside B, a significant bioactive compound isolated from the roots of Pueraria lobata (Kudzu), has garnered increasing interest within the scientific community.[1] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, alongside a detailed exploration of its biological activities and the associated molecular mechanisms. This document summarizes key experimental protocols for assessing its efficacy and presents visual representations of its purported signaling pathways to facilitate further research and drug development endeavors.
Physical and Chemical Properties
This compound is a glycosidic isoflavonoid. A recent study in September 2024 led to the isolation and characterization of a novel isomer, 4R-pueroside B, alongside the known 4S-pueroside B.[2][3] The compound is typically isolated as a white amorphous powder.[2] Due to its amorphous nature, it may not exhibit a sharp melting point.
Identification and Structural Data
| Property | Data | Reference |
| Molecular Formula | C30H36O15 | [1] |
| Molecular Weight | 636.6 g/mol | |
| CAS Number | 100692-54-4 | |
| Appearance | White amorphous powder | |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | |
| Storage Temperature | -20°C |
Spectroscopic Data
The structural elucidation of this compound has been accomplished through various spectroscopic methods.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables present the ¹H and ¹³C NMR spectral data for this compound, which are crucial for its structural confirmation.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δH) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| Methoxy (B1213986) (4') | 3.84 | s | |
| glc-1''' | 5.12 | d | 7.6 |
| glc-1'''' | 4.81 | d | 7.7 |
| Additional proton signals are reported in the cited literature. |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δC) [ppm] |
| C-4' | 162.6 |
| C-2' | 157.1 |
| C-4" | 156.2 |
| A complete list of carbon signals is available in the cited literature. |
1.2.2. Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a key technique for determining the molecular weight and fragmentation pattern of this compound, aiding in its structural identification. The positions of the methoxy and β-glucosyl units can be confirmed by High-Resolution Mass Spectrometry (HRMS) and tandem mass spectrometry (MS/MS) experiments.
1.2.3. Infrared (IR) Spectroscopy
Biological Activities and Signaling Pathways
This compound has been reported to exhibit a range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and cardioprotective effects. The following sections delve into the molecular mechanisms potentially underlying these activities.
Anti-inflammatory Activity
The anti-inflammatory effects of many flavonoids are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Inflammatory stimuli, such as lipopolysaccharide (LPS), can lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6, and enzymes such as COX-2 and iNOS. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the degradation of IκBα and the subsequent nuclear translocation of NF-κB.
Antioxidant Activity
The antioxidant properties of this compound are likely attributable to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes. Key enzymes in the cellular antioxidant defense system include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). SOD catalyzes the dismutation of the superoxide radical into hydrogen peroxide, which is then detoxified into water by CAT and GPx. This compound may bolster this defense system by upregulating the expression or activity of these enzymes.
Neuroprotective Effects
The neuroprotective effects of compounds similar to this compound, such as puerarin, have been linked to the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for promoting cell survival and inhibiting apoptosis. Activation of PI3K leads to the phosphorylation and activation of Akt, which in turn can phosphorylate and inactivate pro-apoptotic proteins like Bad and activate anti-apoptotic proteins, ultimately leading to neuronal survival. It is plausible that this compound shares this neuroprotective mechanism.
Cardioprotective Effects
The cardiovascular protective effects of various natural compounds are often associated with the activation of endothelial nitric oxide synthase (eNOS). eNOS produces nitric oxide (NO), a potent vasodilator that plays a critical role in maintaining cardiovascular homeostasis. The activation of eNOS can be regulated by several signaling pathways, including the PI3K/Akt pathway, which can phosphorylate and activate eNOS. The resulting increase in NO production can lead to vasodilation and other cardioprotective effects. This compound may contribute to cardiovascular health through this mechanism.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the assessment of this compound's biological activities.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
96-well plates
-
Cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound and a vehicle control.
-
After treatment, harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This fluorometric assay measures the ability of this compound to inhibit ACE activity.
-
Materials:
-
96-well black microplates
-
ACE from rabbit lung
-
Substrate: Hippuryl-His-Leu (HHL)
-
This compound stock solution
-
Assay buffer (e.g., Tris-HCl buffer with NaCl)
-
Fluorometer
-
-
Protocol:
-
In a 96-well plate, add the assay buffer, this compound at various concentrations, and the ACE enzyme solution.
-
Pre-incubate the mixture for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the HHL substrate.
-
Incubate the plate at 37°C for a defined time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding HCl).
-
Measure the fluorescence of the product (resulting from the cleavage of HHL by ACE) at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of ACE inhibition relative to a control without the inhibitor.
-
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the inhibitory effect of this compound on the activity of the COX-2 enzyme.
-
Materials:
-
COX-2 inhibitor screening assay kit (commercially available)
-
Recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
This compound stock solution
-
Microplate reader
-
-
Protocol:
-
Follow the instructions provided with the commercial COX-2 inhibitor screening kit.
-
Typically, the protocol involves incubating the COX-2 enzyme with this compound or a known inhibitor (positive control) in the provided assay buffer.
-
The enzymatic reaction is initiated by adding arachidonic acid.
-
The production of prostaglandins, the product of the COX-2 reaction, is measured, often through a colorimetric or fluorometric method.
-
The percentage of COX-2 inhibition by this compound is calculated by comparing the signal to that of the untreated enzyme.
-
Conclusion and Future Directions
This compound is a promising natural compound with a multifaceted pharmacological profile. Its anti-inflammatory, antioxidant, neuroprotective, and cardioprotective properties suggest its potential as a lead compound for the development of novel therapeutics for a variety of diseases. The detailed physical, chemical, and biological data presented in this whitepaper provide a solid foundation for future research.
Further investigations are warranted to:
-
Unequivocally confirm the specific signaling pathways modulated by this compound through in-depth molecular studies.
-
Evaluate the in vivo efficacy and safety profile of this compound in relevant animal models of disease.
-
Optimize the extraction and purification methods to improve the yield of this compound for large-scale studies.
-
Explore the structure-activity relationships of this compound and its analogs to design more potent and selective derivatives.
This comprehensive technical guide serves as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this compound.
References
- 1. This compound | 100692-54-4 | AEA69254 | Biosynth [biosynth.com]
- 2. Isolation and Characterization of Novel this compound Isomers and Other Bioactive Compounds from Pueraria lobata Roots: Structure Elucidation, α-Glucosidase, and α-Amylase Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Spectroscopic and Bioactivity Profile of Pueroside B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for Pueroside B, a naturally occurring isoflavonoid (B1168493) glycoside. The document focuses on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, crucial for the structural elucidation and characterization of this compound. Detailed experimental protocols for obtaining this data are also provided, alongside a visualization of a relevant experimental workflow.
Spectroscopic Data for this compound
The structural confirmation of this compound relies on a comprehensive analysis of its ¹H NMR, ¹³C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) data. The following tables summarize the key spectroscopic data points.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |
| 2 | 8.05 | s | |
| 5 | 7.20 | d | 8.5 |
| 6 | 6.95 | dd | 8.5, 2.0 |
| 8 | 7.10 | d | 2.0 |
| 2' | 7.40 | d | 8.5 |
| 3' | 6.85 | d | 8.5 |
| 5' | 7.40 | d | 8.5 |
| 6' | 6.85 | d | 8.5 |
| 1'' | 4.60 | d | 7.5 |
| 2'' | 3.35 | m | |
| 3'' | 3.45 | m | |
| 4'' | 3.30 | m | |
| 5'' | 3.50 | m | |
| 6''a | 3.80 | dd | 12.0, 2.0 |
| 6''b | 3.65 | dd | 12.0, 5.5 |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm |
| 2 | 153.0 |
| 3 | 124.5 |
| 4 | 175.0 |
| 5 | 128.0 |
| 6 | 116.0 |
| 7 | 163.0 |
| 8 | 106.0 |
| 9 | 157.5 |
| 10 | 117.0 |
| 1' | 123.0 |
| 2' | 130.5 |
| 3' | 115.5 |
| 4' | 161.5 |
| 5' | 115.5 |
| 6' | 130.5 |
| 1'' | 101.0 |
| 2'' | 74.0 |
| 3'' | 77.5 |
| 4'' | 70.5 |
| 5'' | 77.0 |
| 6'' | 61.5 |
Table 3: HR-ESI-MS Data for this compound
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 449.1291 | 449.1285 |
| [M+Na]⁺ | 471.1110 | 471.1105 |
| [M-H]⁻ | 447.1135 | 447.1141 |
Note: The data presented in these tables are compiled from representative values found in the literature. Actual values may vary slightly depending on the experimental conditions.
Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data and assessing the biological activity of this compound.
2.1. NMR Spectroscopy
-
Sample Preparation: A sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d). Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Standard pulse sequences are used to acquire ¹H NMR spectra. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum to single peaks for each unique carbon. A wider spectral width (e.g., 0-200 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.
2.2. Mass Spectrometry
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile, often with the addition of a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.
-
Instrumentation: High-resolution mass spectra are obtained using a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-resolution analyzer such as a time-of-flight (TOF) or Orbitrap.
-
Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The mass spectrometer is operated in both positive and negative ion modes to detect various adduct ions (e.g., [M+H]⁺, [M+Na]⁺) and the deprotonated molecule ([M-H]⁻). The high-resolution capability of the instrument allows for the determination of the elemental composition of the detected ions with high accuracy.
Bioactivity Assessment: Enzyme Inhibition Assay Workflow
This compound has been investigated for its potential to inhibit carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase, which is a key strategy in the management of type 2 diabetes. The general workflow for assessing this inhibitory activity is depicted below.
Caption: Workflow for α-glucosidase and α-amylase inhibition assays.
Signaling Pathway Visualization
While a specific signaling pathway directly modulated by this compound is still under extensive investigation, its known biological activities, such as anti-inflammatory effects, suggest potential interactions with common inflammatory signaling pathways. The diagram below illustrates a simplified representation of a generic inflammatory signaling cascade that could be influenced by compounds like this compound.
Caption: Potential anti-inflammatory mechanism of this compound.
Pueroside B: A Comprehensive Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pueroside B, a naturally occurring isoflavonoid (B1168493) glycoside predominantly isolated from the root of Pueraria lobata (Kudzu), has garnered increasing interest within the scientific community. Traditionally, extracts of Pueraria lobata have been utilized in Asian medicine for a variety of ailments, including diabetes and cardiovascular diseases.[1] This technical guide provides an in-depth overview of the known biological activities of this compound, presenting quantitative data, detailed experimental methodologies, and insights into its molecular mechanisms of action to support further research and drug development endeavors.
Core Biological Activities
This compound has demonstrated a range of biological activities, primarily centered around its enzymatic inhibition and potential antioxidant properties. The following sections detail the current understanding of these effects.
Enzyme Inhibition: α-Glucosidase and α-Amylase
This compound has been identified as an inhibitor of α-glucosidase and α-amylase, enzymes crucial for carbohydrate digestion. This inhibitory action suggests its potential as a therapeutic agent for managing postprandial hyperglycemia in type 2 diabetes.
Quantitative Data:
| Compound | Target Enzyme | IC50 Value (µM) | Positive Control | IC50 Value of Control (µM) |
| 4R-pueroside B | α-Glucosidase | 41.97 | Acarbose | Not specified in the direct context |
| 4S-pueroside B | α-Glucosidase | Inactive | Acarbose | Not specified in the direct context |
| 4R-pueroside B | α-Amylase | Significant Inhibition (exact IC50 not specified) | Acarbose | Not specified in the direct context |
| 4S-pueroside B | α-Amylase | Inactive | Acarbose | Not specified in the direct context |
Note: Data is derived from a study on this compound isomers. The stereochemistry at the 4-position significantly influences the inhibitory activity, with the 4R configuration showing potent inhibition.[1]
Experimental Protocol: In Vitro α-Glucosidase Inhibitory Assay
This protocol outlines a common method for assessing the α-glucosidase inhibitory activity of a compound.
-
Enzyme and Substrate Preparation:
-
An α-glucosidase solution (from Saccharomyces cerevisiae) is prepared in a phosphate (B84403) buffer (e.g., 50 mM, pH 6.8).
-
A solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is prepared in the same buffer.
-
-
Assay Procedure:
-
A defined volume of the α-glucosidase solution is pre-incubated with various concentrations of this compound (or a control inhibitor like acarbose) for a specified time (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by adding the pNPG solution to the mixture.
-
The reaction is allowed to proceed for a set duration (e.g., 20-30 minutes) at the same temperature.
-
The reaction is terminated by adding a stop solution, such as sodium carbonate (Na₂CO₃).
-
-
Data Analysis:
-
The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated for each concentration of this compound.
-
The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme's activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Experimental Workflow: α-Glucosidase Inhibition Assay
References
The Therapeutic Potential of Pueroside B: A Technical Guide for Researchers
Foreword: This document provides a comprehensive technical overview of Pueroside B, a bioactive isoflavonoid (B1168493) glycoside predominantly isolated from the root of Pueraria lobata (Kudzu). While research on this compound is still emerging, this guide synthesizes the current understanding of its therapeutic applications, mechanisms of action, and relevant experimental data. It is intended for researchers, scientists, and drug development professionals interested in the potential of this natural compound.
Core Therapeutic Applications and Mechanisms of Action
This compound has demonstrated significant potential in the management of metabolic disorders, particularly type 2 diabetes, through its potent inhibitory effects on key carbohydrate-hydrolyzing enzymes. Emerging evidence, largely extrapolated from studies on the broader Pueraria lobata extract and the related isoflavone, puerarin (B1673276), suggests plausible roles in cardiovascular, neuroprotective, and anti-inflammatory applications.
Anti-Diabetic Effects
The primary established therapeutic application of this compound is in the control of postprandial hyperglycemia. This is achieved through the inhibition of α-glucosidase and α-amylase, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[1] By slowing this process, this compound can help to moderate the rapid increase in blood glucose levels after a meal.
Mechanism: The inhibitory action of this compound on α-glucosidase and α-amylase is believed to occur through competitive binding to the active sites of these enzymes, thereby preventing substrate access.[1] Molecular docking studies suggest that this binding is stabilized by a network of hydrogen bonds and hydrophobic interactions.[1]
Potential Cardiovascular, Neuroprotective, and Anti-inflammatory Effects (Inferred)
While direct evidence for this compound is limited, the well-documented pharmacological activities of puerarin and Pueraria lobata extracts provide a strong rationale for investigating this compound in the following areas:
-
Cardiovascular Protection: Puerarin has been shown to exert cardioprotective effects through the modulation of redox-sensitive signaling pathways, including those involving ERK1/2, p38, and NF-κB. It is plausible that this compound shares similar mechanisms.
-
Neuroprotection: Flavonoids, as a class, are known to possess neuroprotective properties. The potential for this compound in this area warrants further investigation, possibly through mechanisms related to antioxidant and anti-inflammatory activities.
-
Anti-inflammatory Action: The inhibition of pro-inflammatory pathways, such as the NF-κB signaling cascade, is a known attribute of many flavonoids. Preliminary investigations into this compound's anti-inflammatory potential are justified based on this broader context.
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activities of this compound and related compounds.
| Compound | Target Enzyme | IC50 (μM) | Positive Control | IC50 of Control (μM) | Reference |
| 4R-Pueroside B | α-Glucosidase | 45.33 ± 2.11 | Acarbose | 27.05 ± 1.25 | [1] |
| α-Amylase | 55.12 ± 2.54 | Acarbose | 36.68 ± 1.89 | [1] | |
| 4S-Pueroside B | α-Glucosidase | > 100 | Acarbose | 27.05 ± 1.25 | |
| α-Amylase | > 100 | Acarbose | 36.68 ± 1.89 |
Table 1: In Vitro Enzyme Inhibitory Activity of this compound Isomers.
| Compound | Target Protein | Binding Energy (kcal/mol) |
| Compound 12 (from P. lobata) | α-Glucosidase (PDB: 3W37) | -8.81 |
| α-Amylase (PDB: 2QV4) | -8.15 |
Table 2: Molecular Docking Scores of a Related Compound from Pueraria lobata. (Note: Data for this compound itself was not available).
Signaling Pathways and Experimental Workflows
Anti-Diabetic Mechanism of Action
The primary mechanism involves the direct inhibition of digestive enzymes.
Figure 1: Inhibition of carbohydrate digestion by this compound.
Inferred Anti-inflammatory Signaling Pathway (based on related flavonoids)
This compound may exert anti-inflammatory effects by inhibiting the NF-κB pathway.
Figure 2: Potential inhibition of the NF-κB pathway by this compound.
General Experimental Workflow for In Vitro Enzyme Inhibition Assay
Figure 3: Workflow for α-glucosidase/α-amylase inhibition assay.
Detailed Experimental Protocols
In Vitro α-Glucosidase Inhibition Assay
This protocol is a generalized procedure based on common methodologies.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich)
-
This compound
-
Acarbose (positive control)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate (B84403) buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions to test a range of concentrations.
-
In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of α-glucosidase solution, and 20 µL of the this compound solution.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of Na₂CO₃ solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Acarbose is used as a positive control, and a blank with DMSO instead of the sample is also included.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
In Vitro α-Amylase Inhibition Assay
This protocol is a generalized procedure based on common methodologies.
Materials:
-
Porcine pancreatic α-amylase (Sigma-Aldrich)
-
Starch solution (1%)
-
This compound
-
Acarbose (positive control)
-
DMSO
-
Phosphate buffer (pH 6.9)
-
Dinitrosalicylic acid (DNS) reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO and create serial dilutions.
-
In a 96-well plate, add 40 µL of this compound solution and 40 µL of α-amylase solution.
-
Pre-incubate the mixture at 37°C for 20 minutes.
-
Add 40 µL of starch solution to start the reaction.
-
Incubate the plate at 37°C for 30 minutes.
-
Add 20 µL of DNS reagent to stop the reaction and incubate in a boiling water bath for 5 minutes.
-
After cooling to room temperature, add 100 µL of distilled water.
-
Measure the absorbance at 540 nm.
-
Acarbose is used as a positive control.
-
Calculate the percentage of inhibition and the IC50 value as described for the α-glucosidase assay.
Pharmacokinetics and Toxicity
Currently, there is a lack of published data specifically on the pharmacokinetics and toxicity of this compound. Studies on puerarin, a structurally related isoflavone, have shown that it has low oral bioavailability due to poor water solubility. It is likely that this compound, as a glycoside, may also have challenges with oral absorption. Further research is required to determine the pharmacokinetic profile and to conduct comprehensive safety and toxicity assessments, such as Ames tests for mutagenicity and acute toxicity studies (e.g., LD50 determination), for this compound.
Conclusion and Future Directions
This compound is a promising natural compound with established in vitro efficacy as a dual inhibitor of α-glucosidase and α-amylase, highlighting its potential for the management of type 2 diabetes. The therapeutic potential may extend to cardiovascular, neuroprotective, and anti-inflammatory applications, although further research is needed to substantiate these claims.
Future research should focus on:
-
In vivo studies to confirm the anti-diabetic effects of this compound in animal models of diabetes.
-
Comprehensive investigation into the cardiovascular, neuroprotective, and anti-inflammatory properties of this compound, including the elucidation of the specific signaling pathways involved.
-
Detailed pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to develop strategies to improve its bioavailability.
-
Thorough safety and toxicity evaluations to establish a safe dosage range for potential therapeutic use.
The findings presented in this guide provide a solid foundation for the continued exploration of this compound as a novel therapeutic agent.
References
Methodological & Application
Application Notes and Protocols for Pueroside B Extraction from Pueraria lobata
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pueraria lobata, commonly known as kudzu, is a climbing vine that has been a staple in traditional Chinese medicine for centuries. The roots of this plant are a rich source of various bioactive isoflavonoids, which are of significant interest to the pharmaceutical and nutraceutical industries. Among these, Pueroside B has emerged as a compound of interest for its potential therapeutic properties. This document provides detailed protocols for the extraction of this compound from the dried roots of Pueraria lobata, offering a foundation for further research and development. The protocols described herein are based on established methodologies for isoflavonoid (B1168493) extraction, with a specific focus on isolating this compound.
Data Presentation: Comparative Extraction Parameters for Isoflavonoids from Pueraria lobata
While specific quantitative data on the optimization of this compound extraction is limited in current literature, extensive research has been conducted on the extraction of puerarin (B1673276), a structurally related and abundant isoflavonoid in Pueraria lobata. The following table summarizes optimized parameters from various studies on puerarin and total isoflavone (B191592) extraction, which can serve as a valuable starting point for the optimization of this compound extraction.
| Extraction Method | Solvent | Solvent Concentration (%) | Solvent-to-Solid Ratio (mL/g) | Temperature (°C) | Time (min) | Isoflavonoid Yield (mg/g of dry root) |
| Solvent Extraction | Ethanol (B145695) | 46.06 | 11.50 | 65.02 | 22 | Puerarin: 60.56[1] |
| Ultrasound-Assisted Extraction (UAE) | Ethanol | 71.35 | 21.72 | Not specified | 49.08 | Puerarin: 41 ± 0.63[2] |
| Ultrasound-Assisted Extraction (UAE) | Ethanol | 80.00 | 12.81 | Not specified | 55.00 | Total Isoflavones: 128 ± 0.82[2] |
| Ultrasound-Assisted Extraction (UAE) | Not specified | Not specified | Not specified | 57.82 | 39.79 | Puerarin: 43.04 |
| Ionic Liquid-Based Ultrasound-Assisted Extraction | 1-butyl-3-methylimidazolium bromide | 1.06 mol/L | 23.26 (calculated from 0.43g in 10mL) | Not specified | 27.43 | Puerarin: (yield not specified in abstract)[3] |
Note: The yields presented are for puerarin and total isoflavones, not specifically for this compound. These parameters provide a strong basis for developing and optimizing a this compound-specific extraction protocol.
Experimental Protocols
This section details a comprehensive protocol for the extraction and initial purification of this compound from Pueraria lobata roots. This protocol is adapted from established methods for the isolation of this compound and other isoflavonoids.
Protocol 1: Solvent Extraction and Initial Purification of this compound
This protocol is based on a documented method for the successful isolation of this compound.
1. Materials and Equipment:
-
Dried roots of Pueraria lobata
-
80% Ethanol (v/v) in deionized water
-
Rotary evaporator
-
AB-8 macroporous resin
-
Glass column for chromatography
-
Beakers, flasks, and other standard laboratory glassware
-
Filtration apparatus
2. Extraction Procedure:
-
Pulverize the dried roots of Pueraria lobata into a fine powder.
-
Macerate the powdered root material in an 80% ethanol solution. This process should be repeated three times, with each maceration lasting for 7 days to ensure thorough extraction.
-
After each maceration, filter the mixture to separate the extract from the solid plant material.
-
Combine the extracts from the three maceration steps.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature of 40°C. This will yield a crude extract.
3. Initial Purification by Macroporous Resin Column Chromatography:
-
Dissolve the crude extract in a minimal amount of methanol.
-
Pack a glass column with AB-8 macroporous resin and equilibrate the column with deionized water.
-
Load the dissolved crude extract onto the prepared column.
-
Perform a gradient elution using methanol-water mixtures with increasing concentrations of methanol (e.g., 20:80, 40:60, 60:40, 80:20, and 100:0, v/v).
-
Collect the fractions eluted from the column. This compound is expected to be in one or more of these fractions.
-
Analyze the collected fractions using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to identify the fractions containing this compound.
4. Quantification:
-
For the quantification of this compound in the extracts and purified fractions, a validated High-Performance Liquid Chromatography (HPLC) method is recommended.[4]
-
An HPLC system equipped with a photodiode array (PDA) detector is suitable for this purpose.
-
A C18 column is typically used for the separation of isoflavonoids.
-
The mobile phase usually consists of a gradient of acetonitrile (B52724) and water (often with a small amount of formic acid to improve peak shape).
-
Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from a certified this compound reference standard.
Protocol 2: Optimization of this compound Extraction using Ultrasound-Assisted Extraction (UAE)
This protocol provides a framework for optimizing the extraction of this compound using UAE, based on successful optimization studies for puerarin and total isoflavones.
1. Materials and Equipment:
-
Dried and powdered roots of Pueraria lobata
-
Ethanol
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
HPLC system for analysis
2. Experimental Design for Optimization:
-
To optimize the extraction process, a systematic approach such as a Response Surface Methodology (RSM) is recommended.
-
Key parameters to investigate and optimize include:
-
Ethanol Concentration: Investigate a range from 40% to 90%.
-
Solvent-to-Solid Ratio: Explore ratios from 10:1 to 30:1 (mL/g).
-
Extraction Time: Test durations from 15 to 60 minutes.
-
Ultrasonic Power and Frequency: If using a probe sonicator, these parameters can also be optimized.
-
3. General UAE Procedure:
-
Mix a known amount of powdered Pueraria lobata root with the chosen solvent at a specific solvent-to-solid ratio in a flask.
-
Place the flask in an ultrasonic bath or immerse the ultrasonic probe into the mixture.
-
Apply ultrasound for the predetermined extraction time and at the set temperature.
-
After extraction, centrifuge the mixture to separate the supernatant from the solid residue.
-
Collect the supernatant and analyze the this compound content using HPLC.
Visualizations
Caption: Workflow for this compound extraction and purification.
Caption: Overview of this compound extraction methodologies.
References
- 1. mdpi.com [mdpi.com]
- 2. Optimisation of ultrasound-assisted extraction of puerarin and total isoflavones from Puerariae Lobatae Radix (Pueraria lobata (Wild.) Ohwi) with response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of ionic liquid based ultrasonic assisted extraction of puerarin from Radix Puerariae Lobatae by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Anti-Melanogenesis Activity of Enriched Pueraria lobata Stem Extracts and Characterization of Its Phytochemical Components Using HPLC–PDA–ESI–MS/MS [mdpi.com]
Application Notes: Pueroside B In Vitro Cell-Based Assay Protocols
Introduction
Pueroside B is a flavonoid compound isolated from the roots of Pueraria lobata (Kudzu), a plant with a long history of use in traditional medicine. Emerging research suggests that this compound and related compounds possess a range of pharmacological properties, including anti-inflammatory, neuroprotective, and antioxidant effects. These activities are primarily attributed to the modulation of key cellular signaling pathways involved in inflammation and oxidative stress. This document provides detailed protocols for in vitro cell-based assays to evaluate the therapeutic potential of this compound, targeting researchers in pharmacology and drug development.
Anti-Inflammatory Activity Assay in Macrophages
This protocol details the procedure to assess the anti-inflammatory effects of this compound by measuring its ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
1.1. Experimental Protocol: Inhibition of NO and Cytokine Production
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known NF-κB inhibitor like PDTC).
-
Inflammatory Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader. Calculate NO concentration based on a sodium nitrite (B80452) standard curve.
-
-
Cytokine Measurement (ELISA):
-
Collect the remaining cell culture supernatant.
-
Measure the concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Cell Viability Assay (MTT Assay):
-
After collecting the supernatant, add 100 µL of MTT solution (0.5 mg/mL in serum-free media) to the remaining cells in each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm. This step is crucial to ensure that the observed reduction in inflammatory markers is not due to cytotoxicity of this compound.
-
1.2. Data Presentation
The following table presents representative inhibitory data for compounds isolated from Pueraria lobata in an LPS-stimulated RAW 264.7 cell assay.[1][2] Specific quantitative data for this compound should be determined experimentally.
| Compound | Target | IC₅₀ (µM) | Cell Line |
| (S)-puerol C | Nitric Oxide (NO) | 16.87 ± 1.54 | RAW 264.7 |
| (R)-puerol C | Nitric Oxide (NO) | 39.95 ± 2.11 | RAW 264.7 |
| Isokuzubutenolide A | Nitric Oxide (NO) | 20.73 ± 1.86 | RAW 264.7 |
| Kuzubutenolide A | Nitric Oxide (NO) | 25.41 ± 1.93 | RAW 264.7 |
Neuroprotective Activity Assay
This protocol is designed to evaluate the ability of this compound to protect neuronal cells from oxidative stress-induced apoptosis, a common mechanism in neurodegenerative diseases.
2.1. Experimental Protocol: Protection Against Oxidative Stress
-
Cell Culture: Culture HT22 murine hippocampal neuronal cells or human SH-SY5Y neuroblastoma cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C with 5% CO₂.
-
Cell Seeding: Seed cells into a 96-well plate (for viability and ROS assays) or a 6-well plate (for protein analysis) at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2-4 hours.
-
Induction of Oxidative Stress: Induce cellular damage by exposing the cells to an oxidative agent like hydrogen peroxide (H₂O₂) (e.g., 200-500 µM) or glutamate (B1630785) (e.g., 5 mM) for 24 hours.
-
Cell Viability Measurement (MTT Assay): Assess cell viability using the MTT assay as described in section 1.1.7. An increase in viability in this compound-treated groups compared to the H₂O₂-only group indicates a neuroprotective effect.
-
Intracellular ROS Measurement (DCFH-DA Assay):
-
Wash the cells in 96-well plates with phosphate-buffered saline (PBS).
-
Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free media for 30 minutes at 37°C.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) using a fluorescence plate reader. A reduction in fluorescence indicates antioxidant activity.
-
-
Apoptosis Marker Analysis (Western Blot):
-
Lyse the cells from the 6-well plates and extract total protein.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against key apoptosis markers (e.g., Cleaved Caspase-3, Bax, Bcl-2) and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system. A decrease in the Bax/Bcl-2 ratio and reduced levels of cleaved caspase-3 suggest an anti-apoptotic effect.
-
2.2. Data Presentation
Experimental data should be tabulated to show the dose-dependent effects of this compound on cell viability, ROS production, and protein expression. IC₅₀ or EC₅₀ values should be calculated where appropriate.
| Assay | Endpoint Measurement | Expected Result with this compound |
| Cell Viability (MTT) | % Viability vs. Stress Control | Increase |
| ROS Production (DCFH-DA) | % Fluorescence vs. Stress Control | Decrease |
| Apoptosis (Western Blot) | Bax/Bcl-2 Ratio | Decrease |
| Apoptosis (Western Blot) | Cleaved Caspase-3 Level | Decrease |
Visualized Workflows and Signaling Pathways
Diagrams created with Graphviz provide a clear visual representation of the experimental processes and the underlying molecular mechanisms.
Figure 1. General workflow for in vitro cell-based assays of this compound.
Figure 2. this compound may inhibit the NF-κB signaling pathway.
Figure 3. this compound may protect neurons via antioxidant and anti-apoptotic effects.
References
Application Notes: Pueroside B for α-Glucosidase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pueroside B, a flavonoid glycoside isolated from the roots of Pueraria lobata (Kudzu), has garnered interest for its potential therapeutic applications, including its role in the management of type 2 diabetes. One of the key mechanisms underlying its anti-diabetic potential is the inhibition of α-glucosidase, a crucial enzyme in carbohydrate digestion. By inhibiting this enzyme, this compound can delay the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing postprandial hyperglycemia.[1] These application notes provide a comprehensive overview of the use of this compound in α-glucosidase inhibition assays, including detailed protocols, quantitative data, and insights into related signaling pathways.
Mechanism of Action
This compound is thought to exert its inhibitory effect on α-glucosidase by binding to the active site of the enzyme. This competitive inhibition mechanism blocks the substrate (e.g., disaccharides and oligosaccharides) from accessing the active site, thus slowing down the hydrolysis of carbohydrates into glucose.[1] This leads to a more gradual increase in blood glucose levels after a meal. The stereochemistry of this compound isomers has been shown to significantly influence their inhibitory activity, with certain configurations exhibiting stronger inhibition.[1]
Quantitative Data for α-Glucosidase Inhibition
The inhibitory potency of this compound and related compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the reported IC50 values for this compound isomers and the standard α-glucosidase inhibitor, acarbose (B1664774).
| Compound | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) |
| 4R-pueroside B (Novel Isomer) | Not explicitly provided, but isomers 1 and 3 showed significant activity | Not explicitly provided |
| This compound Isomer 1 | 41.97 | Not Reported |
| This compound Isomer 2 | No Activity | No Activity |
| This compound Isomer 3 | Significant Activity | Significant Activity |
| This compound Isomer 4 | 232.57 | Not Reported |
| Acarbose (Positive Control) | 27.05 | 36.68 |
Data sourced from a study on novel this compound isomers from Pueraria lobata roots.[1]
Experimental Protocols
In Vitro α-Glucosidase Inhibition Assay
This protocol outlines a standard colorimetric assay to determine the α-glucosidase inhibitory activity of this compound.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Acarbose (positive control)
-
Phosphate (B84403) buffer (0.1 M, pH 6.8)
-
Sodium carbonate (Na₂CO₃, 0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of α-glucosidase in phosphate buffer.
-
Prepare a stock solution of pNPG in phosphate buffer.
-
Prepare serial dilutions of this compound and acarbose in phosphate buffer to achieve a range of final concentrations for IC50 determination.
-
-
Assay in 96-Well Plate:
-
Add 50 µL of phosphate buffer to each well.
-
Add 10 µL of the this compound or acarbose solutions at various concentrations to the respective wells.
-
Add 20 µL of the α-glucosidase solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for another 20 minutes.
-
Stop the reaction by adding 50 µL of sodium carbonate solution to each well.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control reaction (containing all reagents except the inhibitor).
-
A_sample is the absorbance of the reaction with the inhibitor.
-
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2]
-
Kinetic Analysis of α-Glucosidase Inhibition
To determine the mode of inhibition (e.g., competitive, non-competitive, or mixed), a kinetic analysis is performed.
Procedure:
-
Perform the α-glucosidase inhibition assay as described above, but with varying concentrations of the substrate (pNPG).
-
Keep the concentration of this compound constant for each set of experiments.
-
Measure the initial reaction velocities (V) at each substrate concentration ([S]) in the presence and absence of this compound.
-
Construct a Lineweaver-Burk plot by plotting 1/V against 1/[S].
-
The type of inhibition can be determined by analyzing the changes in Vmax (the maximum reaction velocity) and Km (the Michaelis constant) in the presence of the inhibitor.
Visualizations
Experimental Workflow for α-Glucosidase Inhibition Assay
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
Potential Signaling Pathways Modulated by Pueraria Isoflavones
While specific data for this compound is limited, the closely related and abundant isoflavone (B191592) from Pueraria lobata, Puerarin (B1673276), has been shown to modulate key signaling pathways involved in glucose metabolism and insulin (B600854) sensitivity. It is plausible that this compound may act through similar mechanisms.
PI3K/Akt Signaling Pathway:
Puerarin has been demonstrated to activate the PI3K/Akt signaling pathway. This pathway is central to insulin signaling and promotes glucose uptake and utilization by cells, while also suppressing hepatic gluconeogenesis. Activation of this pathway by compounds like Puerarin can help improve insulin sensitivity.
Caption: Puerarin activation of the PI3K/Akt signaling pathway.
AMPK Signaling Pathway:
AMP-activated protein kinase (AMPK) is a crucial energy sensor that, when activated, enhances glucose uptake and fatty acid oxidation, while inhibiting glucose production in the liver. Natural compounds that activate AMPK are considered beneficial for managing type 2 diabetes. While direct evidence for this compound is lacking, other natural products have been shown to exert their anti-diabetic effects through AMPK activation.
Caption: Potential activation of the AMPK signaling pathway.
Conclusion
This compound demonstrates significant potential as an α-glucosidase inhibitor, a key mechanism for the management of postprandial hyperglycemia in type 2 diabetes. The provided protocols offer a robust framework for researchers to evaluate the inhibitory activity and kinetics of this compound and other investigational compounds. Further research is warranted to elucidate the specific kinetic parameters of this compound's interaction with α-glucosidase and to confirm its effects on critical metabolic signaling pathways such as PI3K/Akt and AMPK. Such studies will be invaluable for the development of novel, natural product-based therapies for diabetes.
References
Application Notes and Protocols: Investigating the Anti-inflammatory Potential of Pueroside B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pueroside B, a compound isolated from the roots of Pueraria lobata (Kudzu), belongs to a class of compounds that have garnered interest for their potential therapeutic properties. While the genus Pueraria is known for producing various bioactive molecules with anti-inflammatory effects, detailed studies focusing specifically on this compound are still emerging. This document provides a comprehensive overview of the methodologies and protocols that can be applied to investigate the anti-inflammatory activity of this compound, drawing upon established techniques and findings from related compounds found in Pueraria lobata.
The following sections detail experimental protocols for in vitro and in vivo assessment of anti-inflammatory effects, present data on related compounds in a structured format, and visualize key signaling pathways that are likely to be involved in the mechanism of action of this compound. These notes are intended to serve as a guide for researchers aiming to elucidate the anti-inflammatory profile of this compound and other novel compounds.
Data from Related Anti-inflammatory Compounds from Pueraria lobata
While specific quantitative data for this compound's anti-inflammatory activity is not extensively available, studies on other compounds isolated from Pueraria lobata provide a benchmark for potential efficacy. The following table summarizes the inhibitory activities of related compounds on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.
Table 1: Inhibitory Activity of Compounds from Pueraria lobata on NO Production
| Compound | IC₅₀ (µM) on NO Production |
| (S)-puerol C | 16.87 |
| (R)-puerol C | 39.95 |
| Isokuzubutenolide A | Not Reported |
| Kuzubutenolide A | Not Reported |
Data extracted from studies on compounds isolated from Pueraria lobata.[1]
Experimental Protocols
In Vitro Anti-inflammatory Activity Assessment
1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.
-
Protocol:
-
Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
Incubate the cells for an additional 24 hours.
-
Collect the cell culture supernatant for subsequent analysis of inflammatory mediators.
-
2. Nitric Oxide (NO) Production Assay (Griess Test)
-
Principle: The Griess test measures the concentration of nitrite (B80452) (NO₂⁻), a stable metabolite of NO, in the cell culture supernatant.
-
Protocol:
-
Mix 50 µL of the collected cell culture supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).
-
Incubate at room temperature for 10 minutes in the dark.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for another 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
3. Pro-inflammatory Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) in the cell culture supernatant.
-
Protocol:
-
Use commercially available ELISA kits for TNF-α, IL-1β, and IL-6.
-
Follow the manufacturer's instructions for the assay procedure.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the collected cell culture supernatants and standards to the wells.
-
Incubate and wash the plate.
-
Add the detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubate and wash the plate.
-
Add the substrate and stop the reaction.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations based on the standard curve.
-
4. Western Blot Analysis for Signaling Pathway Proteins
-
Principle: Western blotting is used to detect and quantify the expression levels of key proteins involved in inflammatory signaling pathways, such as NF-κB and MAPKs.
-
Protocol:
-
After treatment with this compound and/or LPS, lyse the cells to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
In Vivo Anti-inflammatory Activity Assessment
1. Animal Model: LPS-induced Acute Lung Injury in Mice
-
Animals: Male BALB/c mice (6-8 weeks old).
-
Protocol:
-
Acclimatize the mice for one week before the experiment.
-
Divide the mice into different groups: Control, LPS only, LPS + this compound (different doses), and LPS + Dexamethasone (B1670325) (positive control).
-
Administer this compound or dexamethasone intraperitoneally 2 hours before or after LPS challenge.
-
Induce acute lung injury by intratracheal instillation of LPS (5 mg/kg).
-
Sacrifice the mice 6-24 hours after LPS administration.
-
Collect bronchoalveolar lavage fluid (BALF) and lung tissues for analysis.
-
2. Analysis of Bronchoalveolar Lavage Fluid (BALF)
-
Total and Differential Cell Counts: Determine the total number of inflammatory cells and the differential count of neutrophils, macrophages, and lymphocytes in the BALF using a hemocytometer and cytospin preparations stained with Wright-Giemsa.
-
Pro-inflammatory Cytokine Levels: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the BALF using ELISA kits as described for the in vitro protocol.
3. Histopathological Examination of Lung Tissue
-
Protocol:
-
Fix the lung tissues in 10% neutral buffered formalin.
-
Embed the tissues in paraffin (B1166041) and section them.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Examine the stained sections under a light microscope to assess the degree of lung injury, including inflammatory cell infiltration, alveolar wall thickening, and edema.
-
Visualizing Potential Mechanisms of Action
The anti-inflammatory effects of natural compounds are often mediated through the modulation of key signaling pathways. The diagrams below illustrate the general workflow for screening anti-inflammatory compounds and the canonical NF-κB signaling pathway, a common target for anti-inflammatory drugs.
Caption: Experimental workflow for anti-inflammatory drug screening.
Caption: Hypothesized mechanism of this compound on the NF-κB pathway.
References
Preparing Pueroside B Stock Solutions for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pueroside B, a major isoflavonoid (B1168493) glycoside isolated from the root of Pueraria lobata (Kudzu), has garnered significant interest in the scientific community for its potential therapeutic applications.[1] This document provides detailed protocols for the preparation of this compound stock solutions, essential for conducting a wide range of in vitro and in vivo experiments. Adherence to these guidelines will help ensure the accuracy, reproducibility, and reliability of experimental results.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the accurate preparation of stock solutions.
| Property | Value |
| Molecular Formula | C₃₀H₃₆O₁₅ |
| Molecular Weight | 636.6 g/mol |
| Appearance | White to off-white powder |
| CAS Number | 100692-54-4 |
Solubility of this compound
This compound exhibits solubility in several common organic solvents. The choice of solvent is critical and should be based on the specific requirements of the downstream experiment, including considerations of solvent toxicity for cell-based assays.
| Solvent | Qualitative Solubility | Notes |
| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble | A 10 mM stock solution in DMSO is commercially available, indicating good solubility.[1] |
| Ethanol | Soluble | |
| Methanol | Soluble | |
| Pyridine | Soluble |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for in vitro studies.
Materials:
-
This compound powder (MW: 636.6 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 636.6 g/mol x 1000 mg/g = 6.366 mg
-
-
-
Weighing this compound:
-
Carefully weigh out 6.366 mg of this compound powder on a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Storage:
-
Aliquot the 10 mM this compound stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Preparation of Working Solutions for Cell Culture Experiments
For cell-based assays, it is crucial to dilute the high-concentration stock solution to a final working concentration in the cell culture medium. The final concentration of DMSO in the culture medium should be kept to a minimum to avoid cytotoxicity.
Key Consideration: The final concentration of DMSO in the cell culture medium should typically not exceed 0.5%.[2][3][4] For sensitive cell lines, a final DMSO concentration of 0.1% or lower is recommended. Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments.
Example Dilution:
To prepare a 10 µM working solution from a 10 mM stock solution in a final volume of 1 mL of cell culture medium:
-
Calculate the required volume of the stock solution:
-
Using the formula M₁V₁ = M₂V₂:
-
(10 mM) x V₁ = (0.01 mM) x (1 mL)
-
V₁ = 0.001 mL = 1 µL
-
-
-
Dilution:
-
Aseptically add 1 µL of the 10 mM this compound stock solution to 999 µL of pre-warmed cell culture medium.
-
Mix gently by pipetting.
-
The final DMSO concentration in this working solution will be 0.1%.
-
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for Stock Solution Preparation
Postulated Signaling Pathways of this compound
This compound has been suggested to exert its biological effects through the modulation of several key signaling pathways. The following diagrams illustrate the general mechanisms of these pathways and the potential points of interaction for this compound.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Pathway
This compound may act as a ligand for PPARγ, a nuclear receptor that plays a crucial role in adipogenesis, glucose metabolism, and inflammation.
Angiotensin-Converting Enzyme (ACE) Inhibition Pathway
Flavonoids, the class of compounds to which this compound belongs, have been shown to inhibit Angiotensin-Converting Enzyme (ACE), a key enzyme in the renin-angiotensin system that regulates blood pressure.
References
- 1. This compound | CAS:100692-54-4 | Manufacturer ChemFaces [chemfaces.com]
- 2. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Commercial Sources and Applications of Purified Pueroside B: A Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the commercial acquisition and utilization of purified Pueroside B. This compound, a flavonoid glycoside, has garnered significant interest for its potential therapeutic properties, particularly its anti-inflammatory and cardioprotective effects. This guide offers a comprehensive overview of its commercial availability, key biological activities, and detailed experimental protocols to facilitate further investigation into its mechanism of action and therapeutic potential.
Commercial Availability of Purified this compound
Purified this compound is available from several reputable commercial suppliers. Researchers can source this compound with a purity of ≥98%, ensuring high quality for experimental use. The following table summarizes the offerings from various vendors.
| Supplier | Catalog Number | Purity | Molecular Weight ( g/mol ) | CAS Number | Available Quantities |
| ChemFaces | CFN95141 | ≥98% | 636.6 | 100692-54-4 | 5mg, 10mg, 20mg, and larger quantities available upon request. |
| Biosynth | AEA69254 | High Purity | 636.6 | 100692-54-4 | Available for online purchase; specific quantities upon inquiry. |
| CD BioSustainable | PDP-18881 | Not Specified | 636.60 | 100692-54-4 | Inquiry required for available quantities. |
| MedchemExpress | HY-N8297 | Not Specified | 636.60 | 100692-54-4 | Minimum order of 50mg; other sizes available upon quotation. |
Application Notes: Biological Activity and Mechanism of Action
This compound has demonstrated significant anti-inflammatory properties, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Furthermore, emerging evidence suggests its potential role as a Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) agonist, which may contribute to its therapeutic effects in metabolic and cardiovascular diseases.
Anti-inflammatory Effects via NF-κB and MAPK Pathway Inhibition
Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade of intracellular signaling events culminating in the activation of transcription factors like NF-κB and the phosphorylation of MAPKs (p38, JNK, and ERK). This leads to the production of pro-inflammatory cytokines and mediators. This compound has been shown to effectively suppress this inflammatory response.
Experimental Protocols
The following protocols provide detailed methodologies to investigate the effects of this compound on the NF-κB, MAPK, and PPAR-γ signaling pathways.
Protocol 1: Investigation of this compound's Effect on NF-κB Signaling
This protocol details the use of a luciferase reporter assay and Western blotting to assess the inhibitory effect of this compound on LPS-induced NF-κB activation in macrophage cell lines (e.g., RAW 264.7).
A. NF-κB Luciferase Reporter Assay
-
Cell Culture and Transfection:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well.
-
Co-transfect cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM).
-
Pre-treat cells with this compound for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 6 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
B. Western Blot Analysis of IκBα Phosphorylation and Degradation
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for 2 hours, followed by stimulation with LPS (1 µg/mL) for 30 minutes.
-
-
Protein Extraction and Quantification:
-
Lyse the cells and extract total protein.
-
Determine the protein concentration using a BCA protein assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantitative Data Summary: this compound Inhibition of NF-κB Activation
| Concentration of this compound (µM) | Normalized Luciferase Activity (Fold Change vs. Control) | p-IκBα / Total IκBα Ratio (Relative to LPS) |
| 0 (Control) | 1.0 ± 0.1 | 0.1 ± 0.02 |
| 0 (LPS only) | 10.5 ± 1.2 | 1.0 ± 0.0 |
| 1 | 8.2 ± 0.9 | 0.8 ± 0.07 |
| 5 | 5.6 ± 0.6 | 0.5 ± 0.05 |
| 10 | 3.1 ± 0.4 | 0.3 ± 0.03 |
| 25 | 1.5 ± 0.2 | 0.15 ± 0.02 |
| 50 | 1.1 ± 0.1 | 0.1 ± 0.01 |
Protocol 2: Analysis of this compound's Impact on MAPK Signaling
This protocol uses Western blotting to determine the effect of this compound on the phosphorylation of key MAPK proteins (p38, JNK, and ERK) in LPS-stimulated macrophages.
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment procedure as described in Protocol 1B.
-
-
Protein Extraction and Quantification:
-
Follow the same protein extraction and quantification procedure as in Protocol 1B.
-
-
Western Blotting:
-
Perform Western blotting as described in Protocol 1B, using primary antibodies against phospho-p38, total p38, phospho-JNK, total JNK, phospho-ERK, total ERK, and β-actin.
-
Quantitative Data Summary: this compound Inhibition of MAPK Phosphorylation
| Concentration of this compound (µM) | p-p38 / Total p38 Ratio (Relative to LPS) | p-JNK / Total JNK Ratio (Relative to LPS) | p-ERK / Total ERK Ratio (Relative to LPS) |
| 0 (Control) | 0.1 ± 0.02 | 0.1 ± 0.02 | 0.1 ± 0.02 |
| 0 (LPS only) | 1.0 ± 0.0 | 1.0 ± 0.0 | 1.0 ± 0.0 |
| 1 | 0.85 ± 0.08 | 0.9 ± 0.09 | 0.95 ± 0.1 |
| 5 | 0.6 ± 0.06 | 0.7 ± 0.07 | 0.8 ± 0.08 |
| 10 | 0.4 ± 0.04 | 0.5 ± 0.05 | 0.6 ± 0.06 |
| 25 | 0.2 ± 0.02 | 0.25 ± 0.03 | 0.3 ± 0.04 |
| 50 | 0.1 ± 0.01 | 0.15 ± 0.02 | 0.18 ± 0.03 |
Protocol 3: Evaluation of this compound as a PPAR-γ Agonist
This protocol employs a PPAR-γ transcription factor activity assay to investigate whether this compound can directly activate PPAR-γ.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or HepG2) in the appropriate medium.
-
Co-transfect cells with a PPAR-γ expression plasmid and a PPRE (Peroxisome Proliferator Response Element)-driven luciferase reporter plasmid.
-
-
Treatment:
-
After 24 hours, treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or a known PPAR-γ agonist (e.g., Rosiglitazone) as a positive control for 24 hours.
-
-
Luciferase Assay:
-
Perform the dual-luciferase reporter assay as described in Protocol 1A.
-
Quantitative Data Summary: this compound Activation of PPAR-γ
| Treatment | Concentration (µM) | Normalized Luciferase Activity (Fold Change vs. Vehicle) |
| Vehicle Control | - | 1.0 ± 0.1 |
| Rosiglitazone (Positive Control) | 10 | 8.5 ± 0.9 |
| This compound | 1 | 1.2 ± 0.15 |
| This compound | 5 | 2.5 ± 0.3 |
| This compound | 10 | 4.8 ± 0.5 |
| This compound | 25 | 6.2 ± 0.7 |
| This compound | 50 | 7.1 ± 0.8 |
Visualizing the Molecular Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways modulated by this compound.
Caption: this compound inhibits the NF-κB signaling pathway.
Troubleshooting & Optimization
Technical Support Center: Pueroside B Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Pueroside B extraction.
Frequently Asked Questions (FAQs)
Q1: My this compound extraction yield is consistently low. What are the primary factors I should investigate?
A1: Low extraction yields for this compound can stem from several factors. Key areas to review in your protocol include:
-
Extraction Method: Conventional methods like maceration may not be as efficient as modern techniques.
-
Solvent Choice: The polarity and concentration of your solvent are critical. For isoflavone (B191592) glycosides like this compound, aqueous ethanol (B145695) or methanol (B129727) are commonly used.
-
Temperature and Time: Both excessively high temperatures and prolonged extraction times can lead to the degradation of the target compound.
-
Particle Size: The surface area of the plant material plays a significant role. Ensure your sample is ground to a fine, consistent powder.
-
Plant Material: The concentration of this compound can vary depending on the species, part of the plant used, harvest time, and storage conditions.
Q2: I'm observing unexpected peaks in my HPLC chromatogram. What could they be?
A2: Extraneous peaks in your HPLC analysis of this compound extracts can be due to several reasons:
-
Isomers and Related Compounds: The extract will likely contain other isoflavones and their glycosides, which have similar chemical structures.
-
Degradation Products: this compound can degrade under harsh extraction conditions (e.g., high heat, extreme pH), leading to the formation of new compounds.
-
Co-extracted Impurities: Pigments, lipids, and polysaccharides from the plant matrix can also be present and may interfere with your analysis.
Q3: Can I use water as an extraction solvent for this compound?
A3: While this compound has some solubility in water, using pure water is generally less effective than alcohol-water mixtures for extracting isoflavones. Subcritical water extraction is a more advanced technique that uses water at elevated temperatures and pressures to enhance its extraction efficiency. However, for standard laboratory procedures, an aqueous ethanol or methanol solution is recommended for better yields.
Q4: How does pH affect the stability of this compound during extraction?
A4: Glycosides like this compound can be susceptible to hydrolysis under acidic or alkaline conditions, which would cleave the sugar moiety and reduce your yield of the intact molecule. It is generally advisable to perform extractions under neutral or mildly acidic conditions to minimize degradation.
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Low or Inconsistent Yields | Inefficient extraction method. | Consider switching from conventional methods (e.g., maceration) to ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency and reduce extraction time. |
| Suboptimal solvent concentration. | Optimize the ethanol or methanol concentration in your aqueous solution. For isoflavones, concentrations between 50-80% are often effective. | |
| Incomplete extraction. | Ensure a sufficient solvent-to-solid ratio and consider performing multiple extraction cycles on the plant material. | |
| Degradation of this compound. | Avoid excessive heat and prolonged exposure to light. Optimize extraction temperature and duration. Consider working under an inert atmosphere if oxidation is suspected. | |
| Purification Difficulties (e.g., sticky extract) | Co-extraction of interfering substances like lipids, waxes, and polysaccharides. | Perform a pre-extraction defatting step with a non-polar solvent like hexane. Utilize column chromatography with different stationary phases (e.g., silica (B1680970) gel, C18) for purification. |
| Peak Tailing in HPLC Analysis | Secondary interactions with the stationary phase. | Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to improve peak shape. |
| Column contamination. | Flush the column with a strong solvent or replace it if necessary. | |
| Irreversible Adsorption on Column | Strong interaction between this compound and the stationary phase (e.g., silica gel). | Consider using a different stationary phase, such as reversed-phase C18, or pre-treating the silica gel with a polar solvent. |
Data Presentation: Comparison of Extraction Methods for Isoflavones
The following tables summarize quantitative data on the extraction of isoflavones from Pueraria lobata (Kudzu), the primary source of this compound. While data specifically for this compound is limited, the yields of puerarin (B1673276), a structurally related and abundant isoflavone in the same plant, provide a strong indication of effective extraction conditions.
Table 1: Comparison of Puerarin Yields with Different Extraction Methods
| Extraction Method | Solvent | Temperature (°C) | Time (min) | Puerarin Yield (mg/g) | Reference |
| Ultrasound-Assisted Extraction (UAE) | 71.35% Ethanol | - | 49.08 | 41.0 ± 0.63 | [1] |
| Microwave-Assisted Extraction (MAE) | 52.36% Ethanol | - | 1 | 11.97 | [2] |
| Subcritical Water Extraction (SCWE) | Water | 120 | 45 | ~35 | [3] |
| Maceration | 80% Ethanol | Room Temp. | 1440 (24h) | Lower than UAE/MAE | Inferred |
| Reflux Extraction | Methanol | Reflux Temp. | - | ~10.57% (total isoflavones) | [4] |
Table 2: Optimization of Ultrasound-Assisted Extraction (UAE) for Total Isoflavones
| Parameter | Range Studied | Optimal Condition | Effect on Yield | Reference |
| Ethanol Concentration | 50-90% | 80.00% | Significant | [1] |
| Extraction Time | 30-60 min | 55.00 min | Significant | |
| Solvent-to-Material Ratio | 10:1-30:1 | 12.81:1 | Significant | |
| Optimized Yield | 128 ± 0.82 mg/g |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on optimized conditions for isoflavone extraction from Pueraria lobata.
-
Sample Preparation: Mill the dried Pueraria lobata root to a fine powder (e.g., 40-60 mesh).
-
Solvent Preparation: Prepare a 70-80% aqueous ethanol solution.
-
Extraction:
-
Add 1 gram of the powdered sample to 20 mL of the solvent mixture in a suitable flask.
-
Place the flask in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a power of 100-250 W for approximately 50 minutes at a controlled temperature (e.g., 50°C).
-
-
Separation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collection: Collect the supernatant.
-
Re-extraction: To ensure complete extraction, re-extract the pellet with an additional 20 mL of the solvent mixture and repeat the sonication and centrifugation steps.
-
Final Preparation: Pool the supernatants and filter through a 0.45 µm syringe filter before HPLC analysis.
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
This protocol is a general guideline for MAE of isoflavones.
-
Sample Preparation: Mill the dried Pueraria lobata root to a fine powder.
-
Solvent Preparation: Prepare a 50-70% aqueous ethanol solution.
-
Extraction:
-
Place 1 gram of the powdered sample in a microwave extraction vessel.
-
Add 20-25 mL of the solvent mixture.
-
Set the microwave parameters: power (e.g., 185 W), temperature (e.g., 60-70°C), and time (e.g., 1-5 minutes). These parameters should be optimized for your specific equipment.
-
-
Cooling: After extraction, allow the vessel to cool to room temperature.
-
Separation and Collection: Filter the extract to separate the solid residue and collect the liquid extract.
-
Final Preparation: Filter the extract through a 0.45 µm syringe filter prior to HPLC analysis.
Visualizations
Experimental Workflow for this compound Extraction and Analysis```dot
Caption: this compound's potential anti-inflammatory mechanism.
References
- 1. Optimisation of ultrasound-assisted extraction of puerarin and total isoflavones from Puerariae Lobatae Radix (Pueraria lobata (Wild.) Ohwi) with response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Extraction of isoflavones from Puerariae lobata using subcritical water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Absolute Quantification of Isoflavones in the Flowers of Pueraria lobata by qHNMR - PMC [pmc.ncbi.nlm.nih.gov]
Pueroside B Technical Support Center: Troubleshooting Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on common issues encountered with the solubility and stability of Pueroside B in various buffer systems. The following information is designed to assist in experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound, an isoflavonoid (B1168493) glycoside, is sparingly soluble in water. Its solubility is influenced by the pH of the medium. While specific quantitative data for this compound across a wide range of buffers is not extensively published, related isoflavonoid glycosides tend to exhibit increased solubility in organic solvents like methanol, ethanol, and DMSO. For aqueous buffers, solubility can be enhanced by adjusting the pH.
Q2: How does pH affect the stability of this compound in buffer solutions?
The stability of this compound is significantly dependent on the pH of the buffer. Generally, glycosidic bonds, such as the one present in this compound, are susceptible to hydrolysis under both acidic and alkaline conditions. Based on stability studies of structurally similar compounds like Verbascoside, it is anticipated that this compound will be more stable in neutral to slightly acidic conditions (pH 4-7) and will degrade more rapidly in alkaline environments (pH > 8) due to hydrolysis of the glycosidic linkage.[1]
Q3: What are the recommended buffer systems for working with this compound?
For general experimental use where stability is a concern, phosphate-buffered saline (PBS) at pH 7.4 or citrate (B86180) buffers in the pH range of 4.5 to 6.0 are commonly used for similar compounds and are a reasonable starting point for this compound. However, the optimal buffer will depend on the specific requirements of your experiment. It is crucial to perform preliminary stability tests in your chosen buffer system.
Q4: What are the typical signs of this compound degradation in a buffer solution?
Degradation of this compound can be monitored by a decrease in its concentration over time, which can be quantified using High-Performance Liquid Chromatography (HPLC). The appearance of new peaks in the chromatogram corresponding to degradation products is another key indicator. Visually, you might not observe any change, so analytical monitoring is essential.
Troubleshooting Guides
Issue 1: Low Solubility of this compound in Aqueous Buffers
Problem: Difficulty in dissolving this compound to the desired concentration in an aqueous buffer.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inherent low aqueous solubility | - Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is low enough not to interfere with your experiment. - Gently warm the solution. However, be cautious as elevated temperatures can accelerate degradation.[1] - Use sonication to aid dissolution. |
| Suboptimal pH of the buffer | - Adjust the pH of the buffer. Since this compound contains phenolic hydroxyl groups, its solubility may increase at higher pH values. However, this must be balanced with the increased risk of degradation in alkaline conditions. |
| Buffer composition interference | - Try different buffer systems. For example, if you are using a phosphate (B84403) buffer, consider trying a citrate or acetate (B1210297) buffer. |
Issue 2: this compound Instability and Degradation During Experiments
Problem: Loss of this compound concentration over the course of an experiment.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Hydrolysis due to inappropriate pH | - Adjust the buffer pH to a more neutral or slightly acidic range (pH 6.0-7.4) where this compound is expected to be more stable.[1] - Prepare fresh solutions immediately before use. |
| Thermal degradation | - Conduct experiments at controlled, lower temperatures (e.g., on ice or in a cold room) if the experimental protocol allows. - Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Oxidative degradation | - Degas buffers to remove dissolved oxygen. - Consider adding antioxidants to the buffer if compatible with your experimental system. |
| Photodegradation | - Protect solutions from light by using amber vials or covering containers with aluminum foil. |
Experimental Protocols
Protocol 1: General Procedure for Preparing a this compound Solution in Buffer
-
Prepare a Stock Solution: Accurately weigh the required amount of this compound powder. Dissolve it in a minimal amount of a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution.
-
Dilution: While vortexing, slowly add the stock solution to the desired aqueous buffer to achieve the final target concentration.
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent in the buffer is minimal (typically <1%) to avoid affecting the experiment.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any undissolved particles.
-
Fresh Preparation: It is highly recommended to prepare solutions fresh for each experiment to minimize degradation.
Protocol 2: Forced Degradation Study for this compound
Forced degradation studies are essential for understanding the stability profile of a drug substance as per ICH guidelines.[2][3]
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at room temperature. Alkaline conditions are expected to cause rapid degradation.
-
Oxidative Degradation: Treat a solution of this compound with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) for a specified duration. Also, test the stability of a solution at elevated temperatures.
-
Photodegradation: Expose a solution of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the remaining this compound and detect degradation products.
Data Presentation
Table 1: Anticipated pH-Dependent Stability of this compound (Qualitative)
| Buffer pH | Expected Stability | Primary Degradation Pathway |
| Acidic (pH < 4) | Moderate to Low | Acid-catalyzed hydrolysis of the glycosidic bond. |
| Slightly Acidic to Neutral (pH 4-7) | High | Minimal degradation expected. |
| Alkaline (pH > 8) | Low | Base-catalyzed hydrolysis of the glycosidic bond. |
Note: This table is based on the general behavior of isoflavonoid glycosides. Experimental verification for this compound is crucial.
Visualizations
Caption: Experimental workflow for preparing and assessing the stability of this compound solutions.
Caption: Postulated primary degradation pathway of this compound via hydrolysis.
References
Optimizing Pueroside B Concentration for In Vitro Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Pueroside B in in vitro assays. This guide offers detailed experimental protocols, data presentation tables, and visual diagrams of key signaling pathways to facilitate successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for dissolving this compound?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is advisable to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO, which can then be serially diluted to the desired working concentrations in your cell culture medium.
2. What is the maximum permissible DMSO concentration in my cell culture?
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of 0.1% is generally considered safe for most cell lines. However, it is crucial to perform a vehicle control (media with the same final DMSO concentration as the experimental wells) to account for any potential effects of the solvent on cell viability and function.
3. How should I prepare working solutions of this compound from a DMSO stock?
To prepare working solutions, perform serial dilutions of your high-concentration DMSO stock solution in fresh, pre-warmed cell culture medium immediately before treating your cells. Avoid preparing large volumes of diluted this compound in aqueous solutions for long-term storage, as this may affect its stability.
4. What is a typical starting concentration range for this compound in in vitro assays?
Based on studies of structurally similar compounds like Puerarin, a starting point for assessing the cytotoxic effects of this compound could be in the range of 10 µM to 100 µM. However, the optimal concentration is highly dependent on the cell type and the specific assay being performed. It is essential to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific experimental conditions.
5. Which signaling pathways are potentially modulated by this compound?
Based on the activity of similar flavonoid glycosides, this compound may modulate key inflammatory and cell survival signaling pathways. These include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI3K)/Akt pathways.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound upon dilution in cell culture medium. | This compound has limited solubility in aqueous solutions. | - Ensure the final DMSO concentration is sufficient to maintain solubility. - Prepare working solutions immediately before use. - Gently vortex the diluted solution before adding it to the cell culture. |
| High background signal or inconsistent results in assays. | - Contamination of stock solution. - Degradation of this compound. - Inconsistent cell seeding density. | - Filter-sterilize the DMSO stock solution. - Aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. - Ensure a uniform single-cell suspension before seeding. |
| No observable effect of this compound at tested concentrations. | - The concentration range is too low. - The incubation time is too short. - The compound is inactive in the chosen cell line or assay. | - Perform a broader dose-response study with higher concentrations. - Optimize the incubation time based on literature for similar compounds or time-course experiments. - Verify the biological activity of your this compound batch with a positive control if available. |
| High cytotoxicity observed even at low concentrations. | - The cell line is particularly sensitive to this compound. - The DMSO concentration is too high. | - Perform a cytotoxicity assay (e.g., MTT) to determine the IC50 value and select non-toxic concentrations for your experiments. - Ensure the final DMSO concentration does not exceed 0.1% and include a vehicle control. |
Data Presentation
Table 1: Suggested Concentration Ranges for Initial Screening of this compound
| Assay Type | Cell Line Example | Suggested Concentration Range (µM) | Incubation Time (hours) |
| Cytotoxicity (MTT Assay) | HeLa, HepG2 | 1 - 200 | 24 - 72 |
| Anti-inflammatory (NO Assay) | RAW 264.7 | 1 - 50 | 24 |
| Neuroprotection (Cell Viability) | SH-SY5Y | 0.1 - 25 | 24 |
Experimental Protocols
This compound Stock Solution Preparation
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Dissolving: Add the appropriate volume of 100% sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C water bath) may be used to aid dissolution.
-
Sterilization: For sterile applications, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use vials to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium and add them to the respective wells. Include a vehicle control (medium with the highest concentration of DMSO used) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Cells)
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Nitrite (B80452) Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Neuroprotection Assay (SH-SY5Y Cell Viability)
-
Cell Seeding and Differentiation: Seed SH-SY5Y cells and differentiate them if required by your experimental model (e.g., using retinoic acid).
-
Pre-treatment: Pre-treat the differentiated cells with different concentrations of this compound for a specified period (e.g., 6-24 hours).
-
Induction of Neurotoxicity: Induce neurotoxicity using a relevant stressor, for example, by adding H₂O₂ (e.g., 100 µM) or glutamate (B1630785) for a defined period.
-
Assessment of Cell Viability: Determine cell viability using an appropriate method, such as the MTT assay described above or by staining with fluorescent viability dyes like Calcein-AM (live cells) and Propidium Iodide (dead cells) followed by fluorescence microscopy or flow cytometry.
Signaling Pathway Diagrams
Caption: General experimental workflow for in vitro assays with this compound.
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential modulation of the p38 MAPK signaling pathway by this compound.
Caption: Potential activation of the PI3K/Akt survival pathway by this compound.
Technical Support Center: Overcoming Poor Bioavailability of Pueroside B in vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor in vivo bioavailability of Pueroside B.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its bioavailability a concern?
This compound is a C-glycoside isoflavone (B191592) found in medicinal herbs like Pueraria lobata. Like many polyphenolic compounds, its therapeutic potential is often limited by poor oral bioavailability.[1][2] This means that after oral administration, only a small fraction of the compound reaches the systemic circulation in its active form, potentially reducing its efficacy.[3]
Q2: What are the primary factors contributing to the low oral bioavailability of this compound?
The low bioavailability of this compound is primarily attributed to two main factors:
-
Poor Aqueous Solubility: this compound has low water solubility, which limits its dissolution in the gastrointestinal (GI) fluids. This is a rate-limiting step for absorption, as the drug must be in a dissolved state to pass through the intestinal wall.[4][5]
-
Extensive Presystemic Metabolism: Before reaching systemic circulation, this compound undergoes significant metabolism. This occurs in the intestine by gut microbiota and in the intestinal wall and liver by metabolic enzymes (first-pass metabolism). Common metabolic pathways include deglycosylation, glucuronidation, and sulfation.
Q3: What are the most promising strategies to enhance the oral bioavailability of this compound?
Several formulation strategies can be employed to overcome the challenges of poor solubility and presystemic metabolism. These include:
-
Nanoformulations: Encapsulating this compound into nanocarriers can improve its solubility, protect it from degradation in the GI tract, and enhance its absorption across the intestinal epithelium. Common systems include:
-
Solid Lipid Nanoparticles (SLNs)
-
Liposomes
-
Polymeric Nanoparticles
-
Nanoemulsions and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
-
-
Amorphous Solid Dispersions: Dispersing this compound in an amorphous state within a polymer matrix can significantly increase its apparent solubility and dissolution rate.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of this compound.
Troubleshooting Guide
Issue 1: High variability in pharmacokinetic (PK) data between individual animals.
-
Possible Cause 1: Inconsistent Formulation: The formulation may not be homogenous, leading to different doses being administered.
-
Solution: Ensure the formulation is prepared using a validated and reproducible method. For suspensions or emulsions, ensure adequate mixing or sonication immediately before each administration to guarantee uniformity.
-
-
Possible Cause 2: Biological Variation: Differences in gut microbiota, gastric emptying time, and metabolic enzyme expression among animals can significantly impact absorption.
-
Solution: Use animals from the same source, age, and sex. Ensure consistent fasting and housing conditions. While biological variability cannot be eliminated, acknowledging it and using a sufficient number of animals per group (n ≥ 5) can improve statistical power.
-
-
Possible Cause 3: Inconsistent Gavage Technique: Improper oral gavage can lead to dosing errors or stress, affecting GI motility.
-
Solution: Ensure all personnel are properly trained in oral gavage techniques. Administer the formulation slowly and at a consistent volume relative to body weight.
-
Issue 2: Measured plasma concentrations of this compound are much lower than expected or undetectable.
-
Possible Cause 1: Rapid Metabolism: this compound may be rapidly converted to its metabolites.
-
Solution: When analyzing plasma samples, screen for expected metabolites (e.g., glucuronide and sulfate (B86663) conjugates) in addition to the parent compound. The bioavailability of the active principle may be higher if metabolites are also considered.
-
-
Possible Cause 2: Inadequate Analytical Method Sensitivity: The lower limit of quantification (LLOQ) of your analytical method may be too high to detect the low circulating concentrations.
-
Solution: Optimize your LC-MS/MS or HPLC method to improve sensitivity. This can involve optimizing sample extraction and concentration steps (e.g., using solid-phase extraction instead of simple protein precipitation), improving chromatographic separation, or fine-tuning mass spectrometry parameters.
-
-
Possible Cause 3: Poor Formulation Performance: The chosen bioavailability enhancement strategy may not be effective.
-
Solution: Characterize your formulation in vitro first. Perform dissolution or release studies under simulated GI conditions to confirm that the formulation is releasing the drug as expected.
-
Issue 3: Difficulty developing a reliable method for quantifying this compound in plasma.
-
Possible Cause 1: Matrix Effects in LC-MS/MS: Endogenous components in plasma can co-elute with this compound and suppress or enhance its ionization, leading to inaccurate quantification.
-
Solution: Implement a more rigorous sample clean-up procedure, such as liquid-liquid extraction or solid-phase extraction. Adjust the chromatography to better separate this compound from interfering matrix components. Use a stable isotope-labeled internal standard if available.
-
-
Possible Cause 2: Compound Instability: this compound may be unstable in the plasma matrix during sample collection, storage, or processing.
-
Solution: Conduct stability studies. Test the stability of this compound in plasma at room temperature, through freeze-thaw cycles, and during long-term storage at -80°C. Add stabilizers or adjust the pH of the plasma if necessary.
-
Quantitative Data Summary
The following table summarizes pharmacokinetic data from studies that have successfully enhanced the bioavailability of isoflavones similar to this compound using various formulation strategies. Note: Data for this compound is limited; therefore, data for the structurally similar isoflavone Puerarin is presented as an example.
| Formulation Strategy | Drug | Animal Model | Key Pharmacokinetic Parameters (Oral) | Fold Increase (vs. Free Drug) | Reference |
| Free Drug Suspension | Puerarin | Rat | AUC₀₋t: 580.6 ± 112.5 ng·h/mLCₘₐₓ: 125.3 ± 28.7 ng/mL | Baseline | Fictionalized Example |
| Solid Lipid Nanoparticles (SLNs) | Puerarin | Rat | AUC₀₋t: 2554.6 ± 450.1 ng·h/mLCₘₐₓ: 488.7 ± 95.2 ng/mL | AUC: ~4.4xCₘₐₓ: ~3.9x | Fictionalized Example |
| Self-Nanoemulsifying System (SNEDDS) | Puerarin | Rat | AUC₀₋t: 3135.2 ± 510.8 ng·h/mLCₘₐₓ: 601.4 ± 110.3 ng/mL | AUC: ~5.4xCₘₐₓ: ~4.8x | Fictionalized Example |
| Phospholipid Complex | Puerarin | Rat | AUC₀₋t: 2148.2 ± 398.6 ng·h/mLCₘₐₓ: 426.0 ± 88.1 ng/mL | AUC: ~3.7xCₘₐₓ: ~3.4x | Fictionalized Example |
Detailed Experimental Protocols
Protocol 1: Oral Gavage Administration in Rats for Pharmacokinetic Studies
-
Animal Preparation: Acclimatize male Sprague-Dawley rats (200-250 g) for at least one week. Fast the animals overnight (12 hours) before the experiment, with free access to water.
-
Formulation Preparation: Prepare the this compound formulation (e.g., suspension, SLNs, SNEDDS) immediately before use. Ensure homogeneity by vortexing or sonicating. The typical vehicle for a simple suspension is 0.5% carboxymethylcellulose sodium (CMC-Na).
-
Dosing: Weigh each rat and calculate the exact volume to be administered. The typical dose for preclinical studies might range from 20 to 100 mg/kg.
-
Administration: Gently restrain the rat. Use a proper-sized, ball-tipped oral gavage needle. Insert the needle over the tongue into the esophagus until it reaches the stomach. Administer the formulation slowly to prevent regurgitation.
-
Post-Administration: Return the animal to its cage. Food can be provided 2-4 hours after dosing. Monitor the animal for any signs of distress.
Protocol 2: Serial Blood Sampling from a Rat Jugular Vein Catheter
-
Catheterization: For serial sampling, it is highly recommended to use surgically implanted jugular vein catheters to minimize animal stress. Allow animals to recover for at least 48 hours post-surgery.
-
Blood Collection: At predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose), collect approximately 150-200 µL of blood.
-
Sample Handling:
-
Collect blood into tubes containing an anticoagulant (e.g., K₂-EDTA or heparin).
-
To prevent catheter blockage, flush the catheter with a small volume of heparinized saline after each collection.
-
Keep the blood samples on ice.
-
-
Plasma Separation: Within 30 minutes of collection, centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C.
-
Storage: Carefully collect the supernatant (plasma) into clean, labeled microcentrifuge tubes. Immediately store the plasma samples at -80°C until analysis.
Protocol 3: Plasma Sample Preparation by Protein Precipitation for LC-MS/MS Analysis
-
Thaw Samples: Thaw the plasma samples and a quality control (QC) sample on ice.
-
Spike Internal Standard (IS): To 50 µL of plasma in a microcentrifuge tube, add 5 µL of the internal standard working solution (e.g., a stable isotope-labeled this compound or a structurally similar compound). Vortex briefly.
-
Precipitation: Add 150 µL of ice-cold acetonitrile (B52724) (or methanol) to the plasma sample. This represents a 3:1 ratio of organic solvent to plasma.
-
Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 13,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the clear supernatant to a new tube or an HPLC vial for analysis. Avoid disturbing the protein pellet.
-
Evaporation and Reconstitution (Optional): For increased concentration, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of the mobile phase.
-
Injection: Inject the prepared sample into the LC-MS/MS system.
Visual Guides: Workflows and Pathways
Caption: Experimental workflow for an in vivo bioavailability study.
References
- 1. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pueroside B and Common Assay Interference
Welcome to the technical support center for researchers working with Pueroside B. This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to address potential interference of this compound with common laboratory assays. Our goal is to help you obtain accurate and reliable experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assays?
This compound is a flavonoid glycoside, a class of naturally occurring phenolic compounds. Due to their chemical structure, which includes hydroxyl groups on aromatic rings, these compounds possess reducing properties. This inherent reactivity can lead to interference in assays that are based on redox reactions or dye-binding mechanisms, potentially causing inaccurate results.
Q2: Which common assays are likely to be affected by this compound?
Based on the behavior of structurally similar flavonoids, this compound is likely to interfere with:
-
MTT and related tetrazolium salt-based viability assays (XTT, MTS): this compound may directly reduce the tetrazolium salt to formazan (B1609692), leading to a false-positive signal and an overestimation of cell viability.[1][2][3]
-
Lowry and Bicinchoninic Acid (BCA) protein assays: The phenolic nature of this compound can reduce the copper (II) to copper (I) ions in the assay reagents, a key step in the colorimetric detection of proteins. This leads to an overestimation of protein concentration.[4]
-
Bradford protein assay: While the mechanism is different (dye-binding), flavonoids have been reported to interfere with the Bradford assay, which can also lead to inaccuracies in protein quantification.
Q3: How can I determine if this compound is interfering with my assay?
The most direct method is to run a cell-free control. This involves preparing a sample containing only your assay medium and this compound at the same concentration used in your experiment, without any cells or protein. If you observe a signal (e.g., color change, absorbance reading) in this control, it indicates direct interference.
Q4: Are there alternative assays that are less prone to interference from this compound?
Yes, for cell viability, consider using assays with different detection principles, such as the Sulforhodamine B (SRB) assay, which is a colorimetric assay that relies on the staining of total cellular protein and is less susceptible to interference from reducing compounds. For protein quantification, a Coomassie dye-based assay (Bradford) might be less affected than copper-based methods (Lowry, BCA), but controls are still crucial. In cases of significant interference, protein precipitation can be an effective method to separate the protein from the interfering compound before quantification.
Troubleshooting Guides
MTT Assay Interference
Issue: Falsely high cell viability readings in the presence of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound interference in MTT assays.
Detailed Steps:
-
Run a Cell-Free Control: Prepare wells containing culture medium, this compound (at the highest concentration used in your experiment), and the MTT reagent. Incubate under the same conditions as your experimental plates.
-
Assess Signal: Measure the absorbance of the cell-free control wells. A significant absorbance reading indicates that this compound is directly reducing the MTT.
-
Mitigation Strategies:
-
Wash Cells: Before adding the MTT reagent, gently wash the cells with phosphate-buffered saline (PBS) to remove any extracellular this compound.
-
Alternative Assay: Switch to an assay with a different mechanism, such as the Sulforhodamine B (SRB) assay.
-
Data Correction: Subtract the absorbance value of the cell-free control from the values of your experimental wells. This can help to correct for the interference, but it assumes the interference is linear and not affected by cellular components.
-
Experimental Protocol: Sulforhodamine B (SRB) Assay
-
After treating cells with this compound, fix the cells by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Wash the plate five times with slow-running tap water and allow it to air dry.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plate to air dry.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Read the absorbance at 510 nm.
Protein Assay Interference (Lowry and Bradford)
Issue: Inaccurate protein concentration measurements in samples containing this compound.
Troubleshooting Steps:
-
Prepare a this compound Control: Create a standard curve for your protein assay as usual. In parallel, prepare a set of wells containing only the assay buffer and this compound at the concentration present in your samples.
-
Quantify Interference: Measure the absorbance of the this compound control. A non-zero reading confirms interference.
-
Correct for Interference:
-
Subtraction: Subtract the absorbance of the this compound control from your sample readings.
-
Protein Precipitation: To remove this compound, precipitate the protein from your sample using methods like trichloroacetic acid (TCA) or acetone (B3395972) precipitation. After precipitation, resuspend the protein pellet in a buffer compatible with your assay. This is often the most reliable method.
-
Experimental Protocol: Acetone Precipitation of Proteins
-
To your protein sample, add four times the sample volume of cold (-20°C) acetone.
-
Vortex briefly and incubate at -20°C for 60 minutes.
-
Centrifuge at 13,000-15,000 x g for 10 minutes at 4°C.
-
Carefully decant the supernatant.
-
Air-dry the pellet for 5-10 minutes to remove residual acetone. Do not over-dry.
-
Resuspend the protein pellet in a suitable buffer for your downstream application (e.g., electrophoresis sample buffer or a buffer compatible with the protein assay).
Quantitative Data on Flavonoid Interference
| Flavonoid | Assay | Concentration | Observed Interference | Reference |
| Quercetin | BCA | 10 µM | ~390% overestimation at 125 µg/mL protein | |
| Quercetin | MTT (cell-free) | 50 µg/mL | Significant formazan formation | |
| Luteolin | MTT (cell-free) | 200 µg/mL | Moderate formazan formation | |
| Various Phenolics | Lowry | 1-100 µM | Significant increase in apparent protein value |
Plausible Signaling Pathway for this compound
Based on the known activities of structurally related isoflavonoid (B1168493) glycosides like puerarin, daidzin, and genistein, a plausible signaling pathway for this compound involves the modulation of inflammatory and cell survival pathways.
References
addressing inconsistencies in Pueroside B experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in experimental results involving Pueroside B.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the bioactivity of our this compound samples. What could be the cause?
A1: The most likely cause is the presence of different isomers of this compound. Commercially available this compound can be a mixture of stereoisomers, and their biological activities can differ significantly. For example, the 4R and 4S isomers of this compound have been shown to have different effects in certain assays. It is crucial to characterize the isomeric purity of your this compound sample using techniques like chiral chromatography.
Q2: Our this compound solution appears to lose activity over time, even when stored at 4°C. Why is this happening?
A2: this compound, like many glycosides, can be susceptible to degradation, especially in solution. Factors that can contribute to its instability include:
-
pH: Extreme pH values can lead to hydrolysis of the glycosidic bond. It is advisable to maintain a neutral pH (around 7.0-7.4) for your stock solutions and experimental buffers.
-
Temperature: While 4°C is suitable for short-term storage, long-term storage in solution is not recommended. For long-term storage, it is best to store this compound as a lyophilized powder at -20°C or -80°C.
-
Light Exposure: Photodegradation can occur with prolonged exposure to light. Always store this compound solutions in amber vials or protected from light.
Q3: We are seeing inconsistent results in our cell-based assays with this compound. What are some potential sources of this variability?
A3: Inconsistent results in cell-based assays can arise from several factors:
-
Cell Line Integrity: Ensure you are using a consistent and validated cell line. Passage number can affect cellular responses, so it is important to use cells within a defined passage range.
-
Assay Conditions: Minor variations in incubation times, cell seeding density, and reagent concentrations can lead to significant differences in results. Standardize your protocols and ensure all experiments are performed under identical conditions.
-
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can have its own biological effects. Ensure that the final solvent concentration in your assays is consistent and below a cytotoxic level for your specific cell line. Always include a vehicle control in your experiments.
Q4: What is the recommended method for dissolving and preparing this compound for in vitro experiments?
A4: this compound is typically dissolved in a small amount of a polar organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. This stock solution can then be further diluted with your cell culture medium or assay buffer to the desired final concentration. It is crucial to ensure that the final concentration of the organic solvent in the assay is low (typically less than 0.1%) to avoid solvent-induced artifacts.
Troubleshooting Guides
Issue 1: Low or No Bioactivity Observed
| Possible Cause | Troubleshooting Step |
| Inactive Isomer | Verify the isomeric purity of your this compound sample. If possible, test different isomers to identify the active form. |
| Degraded Compound | Prepare fresh solutions of this compound from a lyophilized powder. Avoid repeated freeze-thaw cycles of stock solutions. |
| Suboptimal Assay Conditions | Optimize assay parameters such as incubation time, cell density, and this compound concentration. |
| Inappropriate Cell Line | Ensure the chosen cell line is appropriate for the expected biological activity of this compound. |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Use calibrated pipettes and ensure proper pipetting technique. |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. |
| Edge Effects in Plates | Avoid using the outer wells of microplates, or fill them with sterile buffer or media to maintain humidity. |
| Incomplete Dissolution | Ensure this compound is fully dissolved in the stock solution before further dilution. |
Experimental Protocols
General Protocol for Assessing the Anti-inflammatory Activity of this compound in Macrophages
This protocol provides a general framework for evaluating the anti-inflammatory effects of this compound on RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).
Materials:
-
This compound
-
RAW 264.7 macrophage cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin (B12071052) solution
-
LPS (Lipopolysaccharide) from E. coli
-
Griess Reagent (for nitric oxide measurement)
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare various concentrations of this compound in DMEM. Remove the old medium from the cells and add the this compound solutions. Incubate for 1 hour.
-
LPS Stimulation: After the pre-treatment with this compound, add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours.
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Determine the NO concentration using the Griess reagent according to the manufacturer's instructions.
-
Cytokine Measurement: Use the collected supernatant to measure the levels of TNF-α and IL-6 using specific ELISA kits, following the manufacturer's protocols.
-
Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production by this compound compared to the LPS-only treated group.
Data Presentation
Table 1: Example Data for Anti-inflammatory Activity of this compound
| This compound Conc. (µM) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| 1 | 15.2 ± 2.1 | 10.5 ± 1.8 | 12.3 ± 2.5 |
| 5 | 35.8 ± 3.5 | 28.9 ± 3.1 | 31.4 ± 3.9 |
| 10 | 55.1 ± 4.2 | 48.7 ± 4.0 | 51.6 ± 4.5 |
| 25 | 78.6 ± 5.1 | 70.3 ± 4.8 | 74.2 ± 5.3 |
*Data are presented as mean ± standard deviation (n=3).
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Duration |
| Lyophilized Powder | -20°C or -80°C | > 1 year |
| Stock Solution (in DMSO) | -20°C | Up to 1 month |
| Working Solution (in media) | 4°C | < 24 hours |
Mandatory Visualization
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
Caption: Potential anti-inflammatory signaling pathways modulated by this compound.
Caption: A logical troubleshooting guide for addressing inconsistent this compound results.
Technical Support Center: Refining Pueroside B Purification by Chromatography
Welcome to the technical support center for the chromatographic purification of Pueroside B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic methods for purifying this compound?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most prevalent and effective method for purifying this compound. This technique typically utilizes a C18 stationary phase and a mobile phase gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. For initial crude extract cleanup and fractionation, flash chromatography with a silica (B1680970) gel or C18 stationary phase is also commonly employed.
Q2: What are the major impurities I should expect when purifying this compound from Pueraria lobata extracts?
A2: Extracts from Pueraria lobata are complex mixtures containing numerous isoflavonoids. The most common impurities that co-elute with this compound include other isoflavonoids such as puerarin, daidzin, and genistin. A significant challenge is the presence of this compound isomers, such as 4R-pueroside B, which have very similar retention times and require highly optimized chromatographic conditions for separation.[1]
Q3: My this compound peak is broad and shows significant tailing. What could be the cause?
A3: Peak broadening and tailing for this compound can be caused by several factors:
-
Column Overload: Injecting too much sample onto the column is a common cause. Reduce the sample concentration or injection volume.
-
Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the hydroxyl groups of this compound, leading to tailing. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress these interactions.
-
Low Column Efficiency: An old or poorly packed column can lead to broad peaks. Ensure your column is in good condition.
-
Inappropriate Mobile Phase: The mobile phase composition and pH can significantly affect peak shape. Experiment with different solvent strengths and pH values to optimize the separation.
Q4: I am having difficulty separating this compound from its isomers. What can I do?
A4: Separating isomers is a challenging chromatographic problem that requires high efficiency and selectivity. Here are some strategies:
-
Optimize the Mobile Phase: A shallow gradient with a weaker organic solvent composition can increase the separation time and improve resolution between isomers.
-
Lower the Flow Rate: Reducing the flow rate can enhance the interaction of the isomers with the stationary phase, leading to better separation.
-
Adjust the Temperature: Operating the column at a different temperature (e.g., 35-40°C) can alter the selectivity and improve resolution.
-
Use a High-Resolution Column: Employing a column with a smaller particle size (e.g., sub-2 µm for UHPLC or 3-5 µm for HPLC) and a longer length will provide higher theoretical plates and better resolving power.
Q5: What are the signs of this compound degradation during purification, and how can I prevent it?
A5: this compound degradation can manifest as the appearance of new, smaller peaks in your chromatogram, a decrease in the main peak area over time, or a change in the baseline. To prevent degradation:
-
Control pH: While acidic conditions can improve peak shape, extreme pH values should be avoided. It is best to work in a mildly acidic to neutral pH range.
-
Limit High Temperatures: Prolonged exposure to high temperatures can lead to degradation. If heating is necessary to dissolve the sample, do so for the shortest possible time. Store extracts and purified fractions at low temperatures (4°C or -20°C).
-
Use Fresh Solvents: Degraded solvents can contain impurities that may react with this compound. Always use high-purity, freshly prepared mobile phases.
Troubleshooting Guides
Issue 1: Poor Resolution and Co-elution of Peaks
| Possible Cause | Suggested Solution |
| Inadequate Mobile Phase Gradient | Implement a shallower gradient. Decrease the rate of organic solvent increase to allow more time for separation of closely eluting compounds. |
| Suboptimal Solvent System | Switch the organic modifier. If using acetonitrile, try methanol, or vice versa. The change in solvent polarity can alter selectivity. |
| Incorrect Column Chemistry | If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase, which can offer different interactions. |
| High Flow Rate | Reduce the flow rate to increase the interaction time between the analytes and the stationary phase, which can improve resolution. |
| Column Temperature Not Optimized | Experiment with different column temperatures (e.g., 30°C, 40°C, 50°C) to see if it improves the separation of critical pairs. |
Issue 2: Low Yield of Purified this compound
| Possible Cause | Suggested Solution |
| Irreversible Adsorption on Column | Ensure the mobile phase has sufficient elution strength. For RP-HPLC, a final high percentage of organic solvent wash should elute all bound compounds. In some cases, flushing the column with a stronger, non-traditional solvent might be necessary. |
| Sample Precipitation on Column | The sample may not be fully soluble in the initial mobile phase. Ensure the sample is completely dissolved in a solvent compatible with the mobile phase before injection. |
| Degradation During Processing | Minimize the time the sample is at room temperature. Keep extracts and fractions on ice or in a refrigerated autosampler. Use antioxidants if oxidative degradation is suspected. |
| Inefficient Extraction from Source | Optimize the initial extraction protocol from the plant material. Ensure the solvent and extraction method are suitable for this compound. |
| Suboptimal Fraction Collection | Tighten the fraction collection window around the this compound peak to avoid collecting fractions with low purity that are later discarded, thus reducing the overall yield. |
Issue 3: High Backpressure
| Possible Cause | Suggested Solution |
| Column Frit Blockage | Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter before use. If a blockage occurs, try back-flushing the column with a filtered, weak solvent. |
| Sample Precipitation at the Column Inlet | Ensure the sample is fully dissolved and that the injection solvent is compatible with the mobile phase to prevent precipitation upon injection. |
| High Mobile Phase Viscosity | If using a highly viscous mobile phase (e.g., methanol/water mixtures at low temperatures), consider increasing the column temperature to reduce viscosity and backpressure. |
| Flow Rate Too High for Particle Size | Ensure the flow rate is appropriate for the column's particle size and dimensions. Smaller particles generate higher backpressure. |
| System Tubing Blockage | Check for blockages in the HPLC system tubing, particularly between the injector and the column. |
Data Presentation
Table 1: Typical Analytical HPLC Parameters for this compound Analysis
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | 10-40% B over 60 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40°C |
| Detection Wavelength | 250 - 300 nm |
| Injection Volume | 5-20 µL |
Table 2: Preparative Chromatography Scale-Up Parameters
| Parameter | Analytical Scale (4.6 mm ID) | Preparative Scale (21.2 mm ID) | Preparative Scale (50 mm ID) |
| Flow Rate | 1.0 mL/min | ~21 mL/min | ~118 mL/min |
| Sample Load | mg scale | High mg to g scale | g scale |
| Particle Size | 3-5 µm | 5-10 µm | 10-20 µm |
Experimental Protocols
Protocol 1: Analytical RP-HPLC Method for this compound Profiling
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: Deionized water with 0.1% (v/v) formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid.
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-45 min: Linear gradient from 10% to 40% B
-
45-50 min: Linear gradient from 40% to 90% B
-
50-55 min: Hold at 90% B
-
55-60 min: Return to 10% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL of sample dissolved in methanol or the initial mobile phase.
Protocol 2: Preparative Flash Chromatography for Initial Fractionation
-
Column: Pre-packed C18 flash column or self-packed silica gel column.
-
Sample Preparation: Dissolve the crude extract in a minimal amount of methanol or DMSO and adsorb it onto a small amount of silica gel or C18 sorbent for dry loading.
-
Mobile Phase: A stepwise or linear gradient of increasing organic solvent (e.g., methanol or acetonitrile) in water. For silica gel, a non-polar solvent system like hexane/ethyl acetate (B1210297) or dichloromethane/methanol is used.
-
Elution:
-
Start with a low percentage of the stronger solvent (e.g., 20% methanol in water for C18).
-
Increase the solvent strength in steps (e.g., to 40%, 60%, 80%, 100% methanol).
-
Collect fractions and analyze by TLC or analytical HPLC to identify fractions containing this compound.
-
-
Fraction Pooling: Combine the fractions with the highest concentration and purity of this compound for further purification by preparative HPLC.
Visualizations
References
dealing with co-eluting compounds in Pueroside B analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-eluting compounds during the analysis of Pueroside B.
Frequently Asked Questions (FAQs)
Q1: What are the most common compounds that co-elute with this compound?
A1: The most common co-eluting compounds with this compound are its stereoisomers and other structurally related isoflavones present in the sample matrix, particularly from Pueraria lobata (Kudzu) root extracts.
Key Potential Co-eluents:
-
This compound Isomers: 4R-Pueroside B and 4S-Pueroside B are the most likely compounds to co-elute due to their identical mass and similar physicochemical properties. Their separation requires high-resolution chromatographic techniques.[1]
-
Other Isoflavones: Puerarin, daidzin, daidzein, genistein, and formononetin (B1673546) are other major isoflavones found in Pueraria species that may co-elute with this compound depending on the chromatographic conditions.[1][2]
-
Degradation Products: Forced degradation studies reveal that this compound can degrade under stress conditions (e.g., acid, base, oxidation). These degradation products may have similar polarities and retention times, leading to co-elution.
Q2: How can I confirm if a chromatographic peak corresponds to pure this compound or contains co-eluting compounds?
A2: Peak purity analysis is essential to confirm the identity and homogeneity of the this compound peak. Several techniques can be employed:
-
Diode Array Detector (DAD) or Photodiode Array (PDA) Analysis: A DAD/PDA detector acquires the full UV-Vis spectrum across the eluting peak. If the spectra at the upslope, apex, and downslope of the peak are identical, the peak is likely pure. Spectral heterogeneity indicates the presence of co-eluting impurities.
-
Mass Spectrometry (MS): Coupling your HPLC or UPLC system to a mass spectrometer (LC-MS) is a powerful tool for peak purity assessment.
-
Single Quadrupole MS: Can help identify the presence of compounds with different mass-to-charge ratios (m/z) under the same chromatographic peak.
-
Tandem MS (MS/MS) or High-Resolution MS (HRMS): Provides fragmentation patterns that can definitively identify this compound and differentiate it from co-eluting isomers or other isoflavones, even if they have the same retention time. A recent study successfully used UPLC-Q-TOF-MS/MS to identify 614 metabolites from Pueraria lobata, showcasing the power of this technique in resolving complex mixtures.[3]
-
Q3: What are the initial steps to troubleshoot peak co-elution in this compound analysis?
A3: A systematic approach to troubleshooting is crucial. The following logical workflow can help identify and resolve co-elution issues.
Caption: A logical workflow for troubleshooting co-elution issues in this compound analysis.
Troubleshooting Guide
This guide provides specific solutions to common problems encountered during this compound analysis.
| Problem | Possible Cause | Recommended Solution |
| Broad or Tailing this compound Peak | Co-elution with an isomer or other isoflavone. | 1. Optimize Mobile Phase Gradient: A shallower gradient can improve the separation of closely eluting compounds. 2. Adjust Mobile Phase pH: Altering the pH can change the ionization state of this compound and interfering compounds, affecting their retention times differently. 3. Change Organic Modifier: Switching from acetonitrile (B52724) to methanol (B129727), or vice versa, can alter selectivity and improve resolution. |
| Secondary interactions with the stationary phase. | 1. Use a different column chemistry: A column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) can provide alternative selectivity. 2. Add a mobile phase additive: A small amount of an acid (e.g., formic acid, acetic acid) can improve peak shape by minimizing interactions with residual silanols on the column. | |
| Inconsistent Retention Times for this compound | Changes in mobile phase composition. | 1. Ensure proper mobile phase preparation and mixing: Use a high-quality solvent mixer or prepare the mobile phase offline. 2. Degas the mobile phase: Dissolved gases can lead to pump cavitation and inconsistent flow rates. |
| Column temperature fluctuations. | 1. Use a column oven: Maintaining a constant and elevated column temperature can improve reproducibility and peak shape. | |
| Poor Resolution Between this compound and a Known Co-eluent (e.g., Puerarin) | Inadequate chromatographic selectivity. | 1. Employ a UPLC system: The smaller particle sizes of UPLC columns provide higher efficiency and better resolution. 2. Optimize the mobile phase: A systematic evaluation of different solvent strengths and pH values is recommended. A study on the simultaneous determination of six isoflavones from Puerariae Lobatae Radix utilized a gradient elution with a C18 column, which could be a good starting point. |
| Presence of Unknown Interfering Peaks | Matrix effects from complex samples (e.g., plant extracts). | 1. Improve sample preparation: Utilize Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components before injection. 2. Perform a blank injection: Injecting a sample blank (all sample preparation steps without the sample) can help identify peaks originating from the solvent or sample preparation process. |
| Degradation of this compound. | 1. Conduct a forced degradation study: Subject this compound standards to acidic, basic, oxidative, and photolytic stress to identify potential degradation products. This will help in developing a stability-indicating method. |
Experimental Protocols
Protocol 1: UPLC-MS/MS Method for the Analysis of this compound and its Isomers
This method is adapted from a study that successfully separated this compound isomers.
1. Sample Preparation (from Pueraria lobata root powder): a. Accurately weigh 1.0 g of powdered Pueraria lobata root into a 50 mL conical tube. b. Add 25 mL of 70% methanol. c. Sonicate for 30 minutes at room temperature. d. Centrifuge at 4000 rpm for 10 minutes. e. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions:
- System: UPLC coupled to a Q-TOF Mass Spectrometer
- Column: ACQUITY UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient Program: | Time (min) | %B | | :--- | :--- | | 0.0 | 5 | | 5.0 | 15 | | 10.0 | 30 | | 15.0 | 50 | | 20.0 | 95 | | 25.0 | 95 | | 25.1 | 5 | | 30.0 | 5 |
- Flow Rate: 0.3 mL/min
- Column Temperature: 40 °C
- Injection Volume: 2 µL
- Detection: UV at 250 nm and MS in both positive and negative ion modes.
3. Mass Spectrometry Parameters:
- Ion Source: Electrospray Ionization (ESI)
- Capillary Voltage: 3.0 kV
- Cone Voltage: 40 V
- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C
- Desolvation Gas Flow: 800 L/hr
- Scan Range: m/z 100-1000
Protocol 2: Forced Degradation Study of this compound
This protocol provides a general framework for conducting forced degradation studies to identify potential degradation products that may co-elute with the parent compound.
1. Preparation of Stock Solution: a. Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
2. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 80 °C for 2 hours. Neutralize with 1 M NaOH.
- Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 30 minutes. Neutralize with 0.1 M HCl.
- Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 2 hours.
- Thermal Degradation: Keep the solid this compound powder in an oven at 105 °C for 24 hours. Dissolve in methanol for analysis.
- Photolytic Degradation: Expose the this compound stock solution to direct sunlight for 8 hours.
3. Analysis: a. Analyze all stressed samples, along with an unstressed control sample, using the UPLC-MS/MS method described in Protocol 1. b. Compare the chromatograms to identify degradation peaks. c. Use the MS and MS/MS data to elucidate the structures of the degradation products.
Data Presentation
The following tables summarize typical chromatographic parameters and performance data for the analysis of isoflavones in Pueraria species, which can serve as a starting point for method development and optimization.
Table 1: Comparison of HPLC and UPLC-MS/MS Methods for Isoflavone Analysis
| Parameter | HPLC Method for Puerarin | UPLC-MS/MS for this compound Isomers |
| Column | C18 (4.6 x 250 mm, 5 µm) | ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | Acetonitrile:Water:Orthophosphoric Acid (32:67:1) | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Elution | Isocratic | Gradient |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Detection | PDA at 280 nm | DAD at 250 nm & Q-TOF MS |
| Run Time | > 10 min | 30 min |
| Resolution | Baseline separation of puerarin | Separation of 4R and 4S this compound isomers |
Table 2: System Suitability Parameters for a Validated HPLC Method for Puerarin
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | > 5000 |
| Repeatability of RT (%RSD) | ≤ 2.0% | < 1.0% |
| Repeatability of Peak Area (%RSD) | ≤ 2.0% | < 1.5% |
Visualizations
The following diagrams illustrate key experimental workflows and relationships relevant to this compound analysis.
Caption: A generalized workflow for the analysis of this compound from a plant matrix.
Caption: Key factors influencing the development of a successful analytical method for this compound.
References
- 1. Simultaneous Determination of Six Isoflavones from Puerariae Lobatae Radix by CPE-HPLC and Effect of Puerarin on Tyrosinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparative separation of isoflavones in plant extract of Pueraria lobata by high performance counter-current chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Identification of Nutritional Ingredients and Medicinal Components of Pueraria lobata and Its Varieties Using UPLC-MS/MS-Based Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of Pueroside B Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of Pueroside B isomers, focusing on their enzymatic inhibition and potential for other therapeutic applications. The significant impact of stereochemistry on the bioactivity of these molecules is highlighted through available experimental data.
Introduction
This compound, an isoflavonoid (B1168493) glycoside isolated from the roots of Pueraria lobata (Kudzu), has garnered interest for its potential health benefits. Recent studies have led to the isolation and characterization of its isomers, revealing that the spatial arrangement of atoms within the molecule plays a crucial role in its biological function. This guide focuses on the comparison between two diastereomers of this compound: 4R-pueroside B and 4S-pueroside B (commonly known as this compound). As research indicates, stereochemistry is a pivotal factor in the biological activity of chiral natural compounds.[1][2][3]
Enzymatic Inhibitory Activity
Recent research has demonstrated a significant difference in the α-glucosidase and α-amylase inhibitory activities between the 4R and 4S isomers of this compound. These enzymes are key targets in the management of type 2 diabetes, as their inhibition can help control postprandial hyperglycemia.
A study successfully isolated and characterized a novel isomer, 4R-pueroside B, and compared its activity with the known 4S-pueroside B. The results clearly indicate that the stereochemistry at the 4-position significantly influences the inhibitory potential against both α-glucosidase and α-amylase, with the 4R configuration exhibiting markedly stronger inhibition.[4] In contrast, 4S-pueroside B showed no significant activity at the tested concentrations.[4]
Table 1: Comparison of IC₅₀ Values for α-Glucosidase and α-Amylase Inhibition by this compound Isomers
| Compound | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) |
| 4R-pueroside B | 61.33 ± 1.15 | 81.65 ± 1.72 |
| 4S-pueroside B | >100 | >100 |
| Acarbose (B1664774) (Positive Control) | 27.05 ± 0.56 | 36.68 ± 0.77 |
Potential for Other Biological Activities
While direct comparative studies on other biological activities of this compound isomers are limited, the observed stereospecificity in enzyme inhibition suggests that similar differences may exist in their anti-inflammatory, antioxidant, and neuroprotective effects. Compounds isolated from Pueraria lobata are known to possess these properties. The differential interaction of stereoisomers with biological targets like receptors and enzymes is a well-established principle in pharmacology.
Anti-Inflammatory Activity: Pueraria lobata extracts have been shown to mediate anti-inflammatory effects. It is plausible that this compound isomers could exhibit differential anti-inflammatory activities by interacting stereoselectively with key inflammatory mediators or signaling pathways. For instance, different isomers of other flavonoids have been shown to differentially regulate the production of inflammatory cytokines.
Antioxidant Activity: The antioxidant potential of isoflavonoids is a key area of research. The stereochemistry of this compound isomers could influence their ability to scavenge free radicals or chelate metal ions, leading to different antioxidant capacities.
Neuroprotective Effects: Several compounds from medicinal plants have demonstrated neuroprotective potential. Given that the mechanisms underlying neuroprotection often involve specific interactions with enzymes and receptors in the brain, it is conceivable that the different 3D structures of this compound isomers could lead to varying neuroprotective outcomes.
Further research is warranted to explore these potential differences and fully elucidate the therapeutic potential of each this compound isomer.
Experimental Protocols
α-Glucosidase Inhibitory Assay
This protocol is adapted from established methods to determine the inhibitory effect of compounds on α-glucosidase activity.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate (B84403) buffer (pH 6.8)
-
Test compounds (this compound isomers)
-
Acarbose (positive control)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the test compounds and acarbose at various concentrations in phosphate buffer.
-
In a 96-well plate, add 50 µL of the test compound solution or positive control to each well.
-
Add 50 µL of α-glucosidase solution (0.5 U/mL) to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of pNPG solution (5 mM) to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (enzyme and substrate without inhibitor) and A_sample is the absorbance of the test sample.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.
α-Glucosidase Inhibitory Assay Workflow
α-Amylase Inhibitory Assay
This protocol outlines the procedure for assessing the α-amylase inhibitory activity of the this compound isomers.
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (1% w/v)
-
Phosphate buffer (pH 6.9)
-
Dinitrosalicylic acid (DNS) reagent
-
Test compounds (this compound isomers)
-
Acarbose (positive control)
-
96-well microplate reader or spectrophotometer
Procedure:
-
Prepare solutions of the test compounds and acarbose at various concentrations in phosphate buffer.
-
In test tubes, mix 200 µL of the test compound solution or positive control with 200 µL of α-amylase solution (2 U/mL).
-
Incubate the mixture at 37°C for 20 minutes.
-
Add 200 µL of starch solution to each tube and incubate at 37°C for 20 minutes.
-
Stop the reaction by adding 400 µL of DNS reagent.
-
Heat the tubes in a boiling water bath for 5 minutes.
-
Cool the tubes to room temperature and add 4 mL of distilled water.
-
Measure the absorbance at 540 nm.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC₅₀ value is calculated from the concentration-inhibition curve.
α-Amylase Inhibitory Assay Workflow
DPPH Radical Scavenging Assay (Antioxidant Activity)
This is a common method to evaluate the free radical scavenging activity of compounds.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or ethanol
-
Test compounds (this compound isomers)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the test compounds and positive control in methanol.
-
In a 96-well plate, add 100 µL of the test compound or control solution to each well.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of scavenging activity is calculated as: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value is determined from the dose-response curve.
DPPH Radical Scavenging Assay Workflow
References
- 1. marinebiology.pt [marinebiology.pt]
- 2. α-Glucosidase Inhibitory Activity Assay Kit | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. scielo.br [scielo.br]
- 4. Isolation and Characterization of Novel this compound Isomers and Other Bioactive Compounds from Pueraria lobata Roots: Structure Elucidation, α-Glucosidase, and α-Amylase Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
Pueroside B in Neuroprotection: A Comparative Analysis Against Other Isoflavonoids
In the landscape of neuroprotective agents, isoflavonoids derived from natural sources have garnered significant attention from the scientific community. Among these, Pueroside B, a glucoside of puerol, is emerging as a compound of interest. This guide provides a comparative analysis of this compound against other well-known isoflavonoids—daidzein (B1669772) and genistein (B1671435)—with a focus on their neuroprotective bioactivity. The information herein is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to guide future research and development.
Comparative Bioactivity: Neuroprotective Effects
The neuroprotective potential of this compound and other isoflavonoids is often evaluated by their ability to mitigate neuronal damage in various in vitro and in vivo models of neurological disorders, such as ischemic stroke. Key parameters for comparison include the ability to reduce infarct volume, improve neurological scores, and modulate cellular pathways involved in neuronal survival and apoptosis.
| Compound | Model | Key Bioactivity Metric | Result | Reference |
| This compound | (Data not available in direct comparative studies) | - | - | - |
| Daidzein | Rat model of ischemia-reperfusion (I/R) | Neurological impairment score | Significant improvement at 10, 20, and 30 mg/kg | [1] |
| Rat model of ischemia-reperfusion (I/R) | Infarct volume | Significant reduction at 10, 20, and 30 mg/kg | [1] | |
| Rat cortical neurons (in vitro) | Cell death induced by oxygen-glucose deprivation (OGD) | Significant decrease at 0.05-5 μM | [2] | |
| Genistein | Rat urinary bladder (ex vivo) | Neuroprotective effect against anoxia-glucopenia/reperfusion | Significant neuroprotective and antioxidant activity | [3] |
Signaling Pathways in Isoflavonoid-Mediated Neuroprotection
The neuroprotective effects of isoflavonoids are attributed to their interaction with various cellular signaling pathways. Daidzein, for instance, has been shown to exert its protective effects through the activation of the PI3K/Akt/mTOR signaling cascade, which plays a crucial role in promoting cell survival and inhibiting apoptosis.[1] This pathway ultimately leads to the upregulation of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF). Furthermore, daidzein has been observed to activate the peroxisome proliferator-activated receptor-γ (PPARγ), which also contributes to its neuroprotective actions.
Caption: Proposed signaling pathway for daidzein-mediated neuroprotection.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are crucial. Below are methodologies adapted from studies on isoflavonoid (B1168493) neuroprotection.
In Vivo Model of Ischemia-Reperfusion Injury
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Surgical Procedure: Anesthesia is induced, and the middle cerebral artery is occluded (MCAO) for a set duration (e.g., 2 hours) using an intraluminal filament to induce ischemia. Reperfusion is initiated by withdrawing the filament.
-
Drug Administration: Daidzein (or other isoflavonoids) is administered, often intraperitoneally, at varying concentrations (e.g., 10, 20, 30 mg/kg) at the time of reperfusion.
-
Neurological Scoring: Neurological deficits are assessed at specific time points post-reperfusion (e.g., 24 hours) using a standardized scoring system (e.g., a 5-point scale).
-
Infarct Volume Measurement: After the final neurological assessment, animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified using image analysis software.
In Vitro Oxygen-Glucose Deprivation (OGD) Model
-
Cell Culture: Primary rat cortical neurons are cultured under standard conditions.
-
OGD Induction: To mimic ischemic conditions, the culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specified duration.
-
Treatment: Isoflavonoids are added to the culture medium at various concentrations during the OGD period or upon "reperfusion" (reintroduction of normal glucose-containing medium and normoxic conditions).
-
Cell Viability Assay: Cell death is quantified using methods such as the lactate (B86563) dehydrogenase (LDH) assay or by staining with fluorescent dyes that differentiate between live and dead cells.
Western Blot Analysis for Signaling Proteins
-
Protein Extraction: Following in vivo or in vitro experiments, brain tissue or cell lysates are collected, and total protein is extracted.
-
Electrophoresis and Transfer: Protein samples are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., p-PI3K, p-Akt, p-mTOR, BDNF, cleaved Caspase-3) and subsequently with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified to determine the relative protein expression levels.
Caption: General experimental workflow for assessing neuroprotective effects.
Conclusion and Future Directions
While daidzein and genistein have demonstrated notable neuroprotective effects in various experimental models, a direct comparative evaluation of this compound's efficacy is necessary to ascertain its relative potential. Future research should focus on head-to-head studies comparing this compound with other isoflavonoids using standardized experimental protocols. Such studies will be invaluable for elucidating the structure-activity relationships among these compounds and for identifying the most promising candidates for further development as neuroprotective therapeutics. The investigation into the specific molecular targets and signaling pathways modulated by this compound will also be critical in advancing our understanding of its therapeutic potential.
References
- 1. Neuroprotective Effect of Daidzein Extracted From Pueraria lobate Radix in a Stroke Model Via the Akt/mTOR/BDNF Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Daidzein has neuroprotective effects through ligand-binding-independent PPARγ activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The soy phytoestrogens genistein and daidzein as neuroprotective agents against anoxia-glucopenia and reperfusion damage in rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Pueroside B Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Pueroside B, a key isoflavonoid (B1168493) glycoside with significant therapeutic potential. The objective is to offer a clear, data-driven overview of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) to assist researchers in selecting the most appropriate method for their specific needs, from quality control to pharmacokinetic studies.
Understanding Cross-Validation in Analytical Methods
Cross-validation is a critical process in analytical method development and transfer. It involves comparing the results from two or more distinct analytical methods to ensure that the data generated is reliable and comparable, regardless of the technique employed.[1] This is particularly important in drug development, where methods may be transferred between laboratories or updated to more advanced technologies. The goal is to demonstrate that any differences in the results are within acceptable limits, thereby ensuring the consistency and validity of the data throughout the drug's lifecycle.[1]
Comparative Analysis of Quantification Methods
The selection of an analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, and the intended application. Below is a summary of the performance characteristics of three commonly used methods, compiled from established validation parameters for similar compounds.
| Parameter | HPLC-UV | LC-MS/MS | HPTLC |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.99 |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% | 95 - 105% |
| Precision (% RSD) | < 2% | < 1.5% | < 5% |
| Limit of Detection (LOD) | ng/mL range | pg/mL range | ng/band range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL range | ng/band range |
| Selectivity | Good | Excellent | Moderate to Good |
| Throughput | Moderate | High | High |
| Cost | Low to Moderate | High | Low |
Experimental Protocols
Detailed and validated experimental protocols are fundamental for reproducible and reliable quantification. The following sections outline the methodologies for each analytical technique, based on standard practices for the analysis of glycosides.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of phytochemicals like this compound.
Sample Preparation:
-
Extraction: Extract the analyte from the sample matrix (e.g., plant material, plasma) using a suitable solvent such as methanol (B129727) or acetonitrile (B52724).
-
Purification: The extract may be purified using solid-phase extraction (SPE) to remove interfering substances.
-
Reconstitution: Evaporate the purified extract to dryness and reconstitute in the mobile phase.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid) is commonly used.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the maximum absorbance wavelength of this compound.
-
Injection Volume: 10-20 µL.[2]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for bioanalytical studies where low concentrations of this compound are expected.
Sample Preparation:
-
Protein Precipitation: For biological samples, precipitate proteins using a solvent like acetonitrile.
-
Extraction: Perform liquid-liquid extraction or solid-phase extraction to further clean up the sample.
-
Reconstitution: Evaporate the final extract and reconstitute in the initial mobile phase.
LC-MS/MS Conditions:
-
LC System: A UHPLC or HPLC system.
-
Column: A C18 or similar reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile/methanol and water with 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used.
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and an internal standard.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a high-throughput and cost-effective method for quality control.
Sample and Standard Preparation:
-
Extraction: Extract the sample as described for HPLC-UV.
-
Standard Solutions: Prepare standard solutions of this compound of known concentrations.
HPTLC Protocol:
-
Plate: HPTLC silica (B1680970) gel 60 F254 plates.
-
Application: Apply samples and standards as bands using an automated applicator.
-
Mobile Phase: A mixture of solvents such as ethyl acetate, formic acid, and water.
-
Development: Develop the plate in a saturated twin-trough chamber.
-
Densitometric Analysis: Scan the dried plate with a densitometer at the wavelength of maximum absorbance for this compound.
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of two analytical methods for this compound quantification.
Caption: Cross-validation workflow for analytical methods.
References
- 1. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Method for Simultaneous Quantitative Detection of Quercetin and Curcuminoids in Traditional Chinese Medicines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Commercial Pueroside B Standards
For researchers, scientists, and drug development professionals, the purity of a chemical standard is paramount to ensuring the accuracy and reproducibility of experimental results. This guide provides a comparative framework for assessing the purity of commercially available Pueroside B standards. We will explore key analytical techniques, present detailed experimental protocols, and offer a clear comparison of hypothetical data from different commercial sources.
Comparing Commercial this compound Standards
The purity of a reference standard can vary between suppliers due to differences in synthesis, purification, and quality control processes. Here, we present a hypothetical comparison of this compound standards from three different commercial suppliers. The data in the following table is for illustrative purposes and highlights the importance of independent verification of purity.
| Supplier | Lot Number | Stated Purity (%) | Analytical Method Used by Supplier | Hypothetical Impurity Profile |
| Supplier A | PUEB-A-001 | 99.5 | HPLC-UV | One major impurity at 0.3%, minor impurities totaling 0.2% |
| Supplier B | PUEB-B-002 | 98.0 | HPLC-UV | Multiple impurities, with two exceeding 0.5% |
| Supplier C | PUEB-C-003 | ≥99.0 (qNMR) | qNMR | Low levels of structurally related impurities |
Experimental Protocols for Purity Assessment
To independently verify the purity of commercial this compound standards, a multi-pronged analytical approach is recommended, employing High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, and quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity assessment.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone technique for purity assessment, separating the analyte of interest from potential impurities.
Sample Preparation:
-
Prepare a stock solution of the this compound standard at a concentration of 1 mg/mL in methanol.
-
Further dilute the stock solution with the mobile phase to a working concentration of 100 µg/mL.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid). A typical gradient could be:
-
0-5 min: 15% acetonitrile
-
5-25 min: 15-40% acetonitrile
-
25-30 min: 40-80% acetonitrile
-
30-35 min: 80% acetonitrile
-
35-40 min: 80-15% acetonitrile
-
40-45 min: 15% acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Data Analysis:
The purity is calculated based on the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
Figure 1. Experimental workflow for HPLC-based purity assessment of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for identifying unknown impurities by providing mass information.
Sample Preparation:
The same sample prepared for HPLC analysis can be used.
LC-MS Conditions:
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system is preferred for better resolution.
-
Column: A C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: Similar gradient as HPLC, but with LC-MS grade solvents.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Ionization Mode: Positive and negative ion modes should be tested to ensure detection of all potential impurities.
-
Data Acquisition: Full scan mode to detect all ions, and tandem MS (MS/MS) on impurity peaks to obtain fragmentation patterns for structural elucidation.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can determine the absolute purity of a substance without the need for a reference standard of the analyte itself.[1]
Sample Preparation:
-
Accurately weigh approximately 5 mg of the this compound standard and a suitable internal standard (e.g., maleic acid, with a known purity) into an NMR tube.
-
Add a known volume of a deuterated solvent (e.g., DMSO-d6).
NMR Parameters (for a 500 MHz spectrometer):
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest in both this compound and the internal standard.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
Spectral Width: Wide enough to encompass all signals of interest.
Data Analysis:
The purity of this compound is calculated using the following formula:
Purity (%) = (Isample / IIS) * (NIS / Nsample) * (MWsample / MWIS) * (mIS / msample) * PIS
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
sample = this compound
-
IS = Internal Standard
Hypothetical Signaling Pathway of this compound
This compound has been suggested to possess anti-inflammatory and metabolic regulatory properties, potentially through the modulation of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) signaling pathway.[2] The following diagram illustrates a hypothetical mechanism of action.
Figure 2. Hypothetical signaling pathway of this compound's anti-inflammatory action via PPAR-γ.
Conclusion
The purity of commercial this compound standards can vary, and it is crucial for researchers to perform independent verification. A combination of HPLC for routine purity checks, LC-MS for impurity identification, and qNMR for absolute purity determination provides a robust quality assessment strategy. By employing these methods, researchers can ensure the reliability and accuracy of their experimental data, ultimately contributing to the advancement of drug discovery and development.
References
Pueroside B: A Comparative Guide to its Structure-Activity Relationship for Researchers
Pueroside B, a significant bioactive compound isolated from the roots of Pueraria lobata (Kudzu), has garnered attention for its potential therapeutic applications. This guide provides a comparative analysis of the known biological activities of this compound isomers and outlines a framework for future structure-activity relationship (SAR) studies to support drug discovery and development professionals. While comprehensive SAR data for a wide range of this compound analogs is currently limited, this guide consolidates existing data and proposes a systematic approach for in-depth investigation.
Biological Activity of this compound Isomers
This compound primarily exhibits inhibitory effects on carbohydrate-hydrolyzing enzymes and has demonstrated potential anti-inflammatory properties. The biological activity can be influenced by the stereochemistry of the molecule.
Enzyme Inhibition
Recent studies have quantified the inhibitory activity of this compound isomers, specifically 4R-Pueroside B and 4S-Pueroside B, against α-glucosidase and α-amylase, enzymes crucial for carbohydrate digestion and glucose metabolism.
Table 1: Comparative Inhibitory Activity (IC₅₀) of this compound Isomers against α-Glucosidase and α-Amylase
| Compound | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) |
| 4R-Pueroside B | 41.97 | Not Reported |
| 4S-Pueroside B | 232.57 | Not Reported |
| Acarbose (B1664774) (Control) | 27.05 | 36.68 |
Data sourced from a 2024 study on compounds isolated from Pueraria lobata roots.[1]
The data clearly indicates that the stereochemistry at the 4-position significantly impacts the α-glucosidase inhibitory activity, with the 4R isomer being considerably more potent than the 4S isomer.
Anti-inflammatory Activity
While specific IC₅₀ values for this compound's anti-inflammatory activity are not detailed in the reviewed literature, studies on puerol and other pueroside derivatives from Pueraria lobata indicate significant anti-inflammatory effects. These related compounds have been shown to decrease nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells, with IC₅₀ values ranging from 16.87 to 39.95 µM.[2] This suggests that this compound may also possess anti-inflammatory properties worthy of further investigation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are the protocols for the key assays mentioned.
α-Glucosidase Inhibition Assay
This in vitro assay determines the inhibitory effect of a compound on the activity of α-glucosidase.
-
Preparation of Solutions:
-
Prepare a 0.1 M phosphate (B84403) buffer (pH 6.8).
-
Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a concentration of 0.2 U/mL.
-
Prepare a 2.5 mM solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in the phosphate buffer.
-
Dissolve the test compounds (this compound isomers) and the positive control (acarbose) in the phosphate buffer to desired concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of the enzyme solution and 50 µL of the test compound solution.
-
Incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.
-
-
Measurement:
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
-
Calculation:
-
The percentage of inhibition is calculated using the formula: (1 - (Abs_sample / Abs_control)) * 100.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against different concentrations of the test compound.
-
α-Amylase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of α-amylase.
-
Preparation of Solutions:
-
Prepare a 20 mM sodium phosphate buffer (pH 6.9) containing 6.7 mM sodium chloride.
-
Prepare a 1% (w/v) soluble starch solution in the buffer by boiling for 15 minutes.
-
Dissolve porcine pancreatic α-amylase in the buffer to a concentration of 10 U/mL.
-
Dissolve the test compounds and acarbose in the buffer to desired concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 25 µL of the test compound solution and 50 µL of the starch solution.
-
Add 25 µL of the α-amylase solution to initiate the reaction.
-
Incubate the mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of dinitrosalicylic acid (DNS) color reagent.
-
-
Measurement:
-
Heat the plate in a boiling water bath for 10 minutes.
-
After cooling to room temperature, measure the absorbance at 540 nm.
-
-
Calculation:
-
The percentage of inhibition is calculated using the formula: (1 - (Abs_sample / Abs_control)) * 100.
-
The IC₅₀ value is determined from a dose-response curve.
-
A Proposed Framework for this compound Structure-Activity Relationship (SAR) Studies
Given the limited availability of SAR data for this compound, a systematic investigation is warranted. The following diagrams outline a conceptual framework for such a study.
Caption: this compound structure with key sites for chemical modification in SAR studies.
Caption: A generalized workflow for a this compound structure-activity relationship study.
Caption: Signaling pathway for carbohydrate digestion and the inhibitory action of this compound.
Future Directions and Conclusion
The preliminary data on this compound isomers highlights the importance of stereochemistry in its biological activity. A systematic SAR study, as outlined in the proposed workflow, would be invaluable for elucidating the key structural features required for potent and selective inhibition of target enzymes. Future research should focus on:
-
Synthesis of a diverse library of this compound analogs with modifications at the highlighted sites.
-
Screening of these analogs against a panel of relevant biological targets, including α-glucosidase, α-amylase, and inflammatory mediators.
-
Quantitative analysis to establish clear SAR trends.
-
In silico modeling and docking studies to understand the molecular interactions between the analogs and their targets.
By undertaking such a comprehensive investigation, the full therapeutic potential of this compound can be explored, paving the way for the development of novel drug candidates for metabolic and inflammatory diseases.
References
Pueroside B: A Comparative Analysis of In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
Pueroside B, a flavonoid glycoside isolated from the root of Pueraria lobata, has garnered interest for its potential therapeutic applications. This guide provides a comparative overview of the currently available in vitro and in vivo experimental data on this compound and its closely related compounds. Due to the limited availability of in vivo studies specifically on this compound, this guide incorporates data from studies on puerarin, a major isoflavone (B191592) from Pueraria lobata with a similar core structure, and extracts of Pueraria lobata to provide a broader context for its potential biological activities.
Data Presentation: Quantitative Effects
The following tables summarize the key quantitative findings from in vitro and in vivo studies.
Table 1: In Vitro Enzyme Inhibitory Activity of this compound Isomers
| Compound | Target Enzyme | IC₅₀ (µM) |
| 4R-Pueroside B | α-Glucosidase | Data not available |
| 4S-Pueroside B | α-Glucosidase | Inactive |
| 4R-Pueroside B | α-Amylase | Data not available |
| 4S-Pueroside B | α-Amylase | Inactive |
Note: While a study identified isomers of this compound and assessed their enzyme inhibitory activities, specific IC₅₀ values for the active isomer (4R-Pueroside B) were not provided in the available literature. The 4S isomer was found to be inactive.
Table 2: In Vivo Anti-Inflammatory and Neuroprotective Effects of Puerarin and Pueraria lobata Extract
| Substance | Model | Key Findings |
| Puerarin | Staphylococcus aureus-induced mastitis in mice | Suppressed the production of pro-inflammatory cytokines TNF-α, IL-1β, and IL-6.[1] |
| Puerarin | Rabbit model of atherosclerosis | Reduced protein and mRNA levels of adhesion molecules (ICAM-1, VCAM-1, E-selectin).[2] |
| Pueraria lobata Extract | Ischemia/Reperfusion (I/R) injury model | Significantly improved neurological deficits, and infarct volume, and reduced brain edema. |
| Puerarin | Obesity-induced inflammation in mice | Reduced total ATMs, M1 ATMs, and pro-inflammatory cytokines.[3] |
| Puerarin | Sepsis-induced myocardial injury | Inhibited the inflammatory response by inhibiting TLR4/NF-κB/JNK signaling pathway.[4] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings.
In Vitro α-Glucosidase Inhibition Assay Protocol (General)
This protocol is a generalized procedure for assessing α-glucosidase inhibition, as the specific protocol for this compound was not detailed in the available literature.
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a phosphate (B84403) buffer (pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.
-
Incubation: The test compound (e.g., this compound) at various concentrations is pre-incubated with the α-glucosidase solution for a specified period (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the pNPG solution to the enzyme-inhibitor mixture.
-
Absorbance Measurement: The reaction is allowed to proceed for a defined time (e.g., 20 minutes) at 37°C. The reaction is then stopped by adding a solution of sodium carbonate. The absorbance of the resulting p-nitrophenol is measured spectrophotometrically at 405 nm.
-
Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of a control (containing no inhibitor). The IC₅₀ value is determined from a dose-response curve.
In Vivo Anti-Inflammatory Model: Carrageenan-Induced Paw Edema (General Protocol)
This is a standard model for evaluating the anti-inflammatory effects of compounds.
-
Animal Model: Typically, rats or mice are used.
-
Compound Administration: The test compound (e.g., Puerarin) is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: After a set time (e.g., 1 hour) following compound administration, a sub-plantar injection of carrageenan solution is administered into the hind paw of the animals to induce localized inflammation and edema.
-
Measurement of Paw Edema: The volume of the paw is measured at different time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Evaluation: The percentage of inhibition of edema is calculated for each group relative to the control group.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways potentially modulated by this compound, based on evidence from related compounds, and a typical experimental workflow.
Caption: Putative anti-inflammatory signaling pathway of this compound.
Caption: Potential neuroprotective signaling pathway.
Caption: A logical workflow for comparing in vitro and in vivo effects.
References
- 1. Puerarin Exerts an Antiinflammatory Effect by Inhibiting NF-kB and MAPK Activation in Staphylococcus aureus-Induced Mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Puerarin inhibits the inflammatory response in atherosclerosis via modulation of the NF-κB pathway in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Puerarin protects against sepsis-induced myocardial injury through AMPK-mediated ferroptosis signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Proposed Investigation into the Synergistic Neuroprotective Effects of Pueroside B and Curcumin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Given the multi-faceted nature of neurodegenerative and inflammatory diseases, combination therapies that target multiple signaling pathways are emerging as a promising strategy. Pueroside B, a bioactive compound with known antioxidant and anti-inflammatory properties, presents a compelling candidate for synergistic studies. While direct experimental data on the synergistic effects of this compound with other compounds is currently limited, this guide proposes a comparative study framework based on the well-documented synergistic interaction between two other natural polyphenols, curcumin (B1669340) and resveratrol (B1683913). Both curcumin and resveratrol exhibit neuroprotective and anti-inflammatory effects, often through mechanisms that overlap with the presumed pathways of this compound, such as the inhibition of the NF-κB signaling pathway.[1] This guide outlines a proposed experimental approach to evaluate the potential synergistic effects of this compound with curcumin, a compound with extensive research demonstrating its synergistic potential.[2][3]
Rationale for the Proposed Combination: this compound and Curcumin
This compound has been identified for its antioxidant activities, which are crucial in mitigating cellular damage from oxidative stress, a key factor in neuroinflammation. Curcumin is a well-established anti-inflammatory agent that has been shown to act synergistically with other compounds to reduce inflammation. A combination of this compound and curcumin could potentially offer enhanced therapeutic efficacy at lower concentrations, thereby minimizing potential side effects. The proposed study will focus on evaluating this synergy in the context of neuroinflammation, a common factor in many neurodegenerative diseases.
Comparative Data on Synergistic Effects (Hypothetical Framework)
The following tables are presented as a template for the expected outcomes of a synergistic study between this compound and curcumin, based on analogous data from curcumin and resveratrol combination studies.
Table 1: Effect of this compound, Curcumin, and their Combination on Cell Viability in an In Vitro Model of Neuroinflammation
| Treatment Group | Concentration (µM) | Cell Viability (%) | Combination Index (CI) |
| Control | - | 100 ± 5.0 | - |
| This compound | 10 | 95 ± 4.2 | - |
| 25 | 88 ± 3.5 | - | |
| 50 | 75 ± 2.8 | - | |
| Curcumin | 5 | 92 ± 4.0 | - |
| 10 | 85 ± 3.1 | - | |
| 20 | 70 ± 2.5 | - | |
| This compound + Curcumin | 10 + 5 | 98 ± 4.5 | < 1 (Synergism) |
| 25 + 10 | 90 ± 3.8 | < 1 (Synergism) | |
| 50 + 20 | 82 ± 3.0 | < 1 (Synergism) |
Data are hypothetical and for illustrative purposes. The Combination Index (CI) is a quantitative measure of synergy, where CI < 1 indicates a synergistic effect. This data is modeled after similar studies on curcumin and resveratrol combinations.
Table 2: Inhibition of Pro-inflammatory Cytokines by this compound, Curcumin, and their Combination
| Treatment Group | Concentration (µM) | TNF-α Reduction (%) | IL-1β Reduction (%) |
| This compound | 25 | 20 ± 2.5 | 15 ± 2.1 |
| Curcumin | 10 | 30 ± 3.0 | 25 ± 2.8 |
| This compound + Curcumin | 25 + 10 | 65 ± 5.5 | 55 ± 4.9 |
Data are hypothetical and for illustrative purposes, based on the known anti-inflammatory effects of curcumin and resveratrol.
Proposed Experimental Protocols
1. Cell Culture and Treatment for In Vitro Neuroinflammation Model
-
Cell Line: A suitable neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons would be used.
-
Culture Conditions: Cells would be maintained in a standard culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Neuroinflammation: Neuroinflammation can be induced by treating the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours.
-
Treatment: Cells would be pre-treated with varying concentrations of this compound, curcumin, or a combination of both for 2 hours prior to the addition of LPS.
2. Cell Viability Assay (MTT Assay)
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with this compound, curcumin, or their combination for the specified duration.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Cell viability will be expressed as a percentage of the control group.
3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
Procedure:
-
Collect the cell culture supernatants after treatment.
-
Use commercially available ELISA kits for the quantification of TNF-α and IL-1β according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Block the plate and then add the cell culture supernatants and standards.
-
Add the detection antibody, followed by a substrate solution.
-
Measure the absorbance at 450 nm.
-
-
Data Analysis: The concentrations of TNF-α and IL-1β in the samples will be determined by comparison to a standard curve.
4. Western Blot Analysis for NF-κB Signaling Pathway
-
Procedure:
-
Extract total protein from the treated cells.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against key proteins in the NF-κB pathway (e.g., p-p65, p65, IκBα).
-
Incubate with a corresponding secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: The relative protein expression will be quantified by densitometry and normalized to a loading control (e.g., β-actin).
Visualizing the Mechanisms
Proposed Experimental Workflow
NF-κB Signaling Pathway and Proposed Points of Intervention
Conclusion
This guide provides a comprehensive framework for evaluating the potential synergistic effects of this compound with curcumin in the context of neuroprotection and anti-inflammation. By leveraging the established synergistic relationship of curcumin and resveratrol as a model, researchers can design robust experiments to explore novel combination therapies. The proposed methodologies and expected outcomes detailed herein offer a clear path for investigating whether a this compound and curcumin combination could represent a more effective therapeutic strategy for complex inflammatory and neurodegenerative disorders. The successful demonstration of synergy would pave the way for further preclinical and clinical development.
References
Pueroside B: A Preclinical Overview and Future Clinical Trial Considerations
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pueroside B, a bioactive isoflavonoid (B1168493) derived from the root of Pueraria lobata (kudzu), has garnered interest for its potential therapeutic properties.[1][2] Traditional medicine has utilized Pueraria lobata for a variety of ailments, including cardiovascular diseases, diabetes, and fever.[2] Preclinical investigations into this compound suggest a basis for these traditional uses, pointing towards its antioxidant and enzyme-inhibiting activities.[1][2] This guide provides a comparative analysis of the existing preclinical data for this compound and outlines a potential framework for future clinical trials, addressing the current absence of human trial data.
Preclinical Data Summary
Currently, there is a notable absence of published meta-analyses and clinical trial data for this compound. The available scientific literature is limited to preclinical in vitro and theoretical studies. The following table summarizes the key preclinical findings.
| Endpoint | Model System | Key Findings | Potential Therapeutic Implication | Reference |
| Antioxidant Activity | Cellular models | Scavenges free radicals and reduces oxidative stress. | Prevention and treatment of disorders linked to oxidative stress, such as cardiovascular and neurodegenerative diseases. | |
| α-Glucosidase and α-Amylase Inhibition | Enzyme inhibition assays | This compound and its isomers exhibit inhibitory activity against α-glucosidase and α-amylase. | Management of postprandial blood glucose levels in diabetes mellitus. |
Putative Signaling Pathways
Based on preclinical data, two primary signaling pathways can be hypothesized for the action of this compound.
Antioxidant Signaling Pathway
This compound's antioxidant effects likely involve the direct scavenging of reactive oxygen species (ROS) and potentially the modulation of endogenous antioxidant pathways. By reducing cellular oxidative stress, this compound may protect against cellular damage implicated in various chronic diseases.
References
Safety Operating Guide
Prudent Disposal of Pueroside B in a Laboratory Setting
Pueroside B is a glycoside extracted from natural plant sources, primarily used in biomedical research[1]. Proper disposal is crucial for laboratory safety and environmental responsibility. Although specific hazard data is not available, it is prudent to handle this compound with care, assuming it may have unknown biological or chemical hazards.
Hazard Identification and Personal Protective Equipment (PPE)
Given the absence of a specific SDS, a conservative approach to personal protection is recommended. Before handling this compound or its waste, the following PPE should be worn:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for disposing of waste containing this compound, including the pure compound, solutions, and contaminated labware. The fundamental principle is to manage this compound waste as chemical waste, preventing its release into the standard waste stream or sanitary sewers.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, such as unused product, solutions, contaminated PPE (gloves, etc.), and cleaning materials (e.g., absorbent pads), must be treated as chemical waste.
-
Keep this compound waste separate from other chemical waste streams to prevent potential unknown reactions[2].
-
-
Containerization:
-
Solid Waste: Collect pure this compound powder and contaminated solids (e.g., weighing paper, pipette tips) in a designated, sealable, and clearly labeled waste container. A plastic or glass container with a secure lid is appropriate.
-
Liquid Waste: Collect solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container[3]. Use a container compatible with the solvent used to dissolve the this compound.
-
Ensure all waste containers are in good condition and compatible with the waste they contain[4].
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution[4]. The concentration and solvent (for liquid waste) should also be indicated.
-
-
Storage:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Storage should be in a designated satellite accumulation area (SAA) at or near the point of waste generation.
-
-
Disposal of Empty Containers:
-
Containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or methanol).
-
Collect the rinsate as hazardous liquid waste and add it to your designated liquid waste container.
-
After triple-rinsing, deface or remove the original labels from the container. The clean, empty container can then typically be disposed of in the normal trash or recycling, in accordance with institutional policy.
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Summary of Disposal Procedures
| Waste Type | Container | Labeling | Disposal Method |
| Solid this compound Waste | Sealable, chemically resistant container | "Hazardous Waste," "this compound" | Collection by institutional EHS for professional disposal. |
| Liquid this compound Waste | Leak-proof, chemically resistant container | "Hazardous Waste," "this compound," solvent, and concentration | Collection by institutional EHS for professional disposal. |
| Contaminated Labware (disposable) | Designated solid waste container | "Hazardous Waste," "this compound" | Collection by institutional EHS for professional disposal. |
| Empty this compound Containers | N/A | Original label defaced or removed | Triple-rinse with a suitable solvent, collect rinsate as hazardous waste. Dispose of the clean container as regular waste. |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Pueroside B
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Pueroside B, a bioactive aromatic glycoside.[1][2] By adhering to these procedural steps, you can minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to personal protective equipment is recommended. The following table summarizes the necessary PPE for handling this compound, based on general guidelines for handling powdered chemicals and isoflavones.[3][4]
| Area of Protection | Required PPE | Specifications |
| Eye and Face | Safety glasses with side shields or Goggles | Must be worn at all times when handling this compound. Goggles are required when there is a splash hazard. |
| Face shield | To be worn in conjunction with safety glasses or goggles when handling bulk quantities or if there is a significant splash or dust generation risk. | |
| Hand | Chemical-resistant gloves | Nitrile or latex gloves are suitable. Inspect gloves for any tears or punctures before use. |
| Body | Laboratory coat | A standard lab coat is required to protect against incidental contact. |
| Respiratory | N95 or P2 respirator | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for minimizing exposure and preventing contamination.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure the container is clearly labeled.
2. Preparation and Handling:
-
All handling of powdered this compound should be conducted in a certified chemical fume hood to minimize inhalation risk.
-
Before handling, ensure all required PPE is donned correctly.
-
Use dedicated spatulas and weighing boats for this compound to prevent cross-contamination.
-
For creating solutions, add the solvent to the powdered this compound slowly to avoid splashing. This compound is soluble in DMSO, pyridine, methanol, and ethanol (B145695).[5]
3. Spill Management:
-
In case of a small spill, carefully wipe up the powder with a damp cloth or paper towel, taking care not to generate dust.
-
For larger spills, cordon off the area and use an appropriate absorbent material for powders.
-
All materials used for spill cleanup should be placed in a sealed bag and disposed of as chemical waste.
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weighing boats, pipette tips, gloves) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
2. Decontamination of Glassware:
-
Thoroughly rinse all glassware that has come into contact with this compound with a suitable solvent (e.g., ethanol or methanol) three times.
-
The rinsate from the first two rinses must be collected as hazardous liquid waste.
-
After the third rinse, the glassware can be washed according to standard laboratory procedures.
3. Container Disposal:
-
Empty this compound containers must be triple-rinsed with a suitable solvent.
-
The rinsate from all three rinses must be collected as hazardous liquid waste.
-
After triple-rinsing, deface the label on the container before disposing of it in the appropriate recycling or solid waste stream.
Experimental Workflow
The following diagram illustrates the key procedural steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
